molecular formula C9H15BClNO2 B591689 (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride CAS No. 938465-64-6

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Cat. No.: B591689
CAS No.: 938465-64-6
M. Wt: 215.484
InChI Key: MMXXOUMISIECKD-UHFFFAOYSA-N
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Description

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H15BClNO2 and its molecular weight is 215.484. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXXOUMISIECKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738490
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938465-64-6
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 938465-64-6

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile organic compound that serves as a crucial building block in modern medicinal chemistry and materials science.[1][2] Its utility primarily stems from the presence of a boronic acid functional group, which enables its participation in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of synthetic organic chemistry, facilitating the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] The hydrochloride salt form of this compound often enhances its stability and solubility in aqueous media, making it a convenient reagent for various applications.[5] This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 938465-64-6PubChem[6]
Molecular Formula C₉H₁₅BClNO₂PubChem[6]
Molecular Weight 215.49 g/mol PubChem[6]
IUPAC Name [4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloridePubChem[6]
Appearance SolidSigma-Aldrich[7]
SMILES CN(C)Cc1ccc(cc1)B(O)O.ClPubChem[6]
InChI InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1HPubChem[6]
InChIKey MMXXOUMISIECKD-UHFFFAOYSA-NPubChem[6]
Computed XLogP3 0.8PubChem[6]
Hydrogen Bond Donor Count 3PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Rotatable Bond Count 3PubChem[6]
Exact Mass 215.0884366PubChem[6]
Monoisotopic Mass 215.0884366PubChem[6]
Topological Polar Surface Area 43.7 ŲPubChem[6]
Heavy Atom Count 14PubChem[6]

Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Amination cluster_reaction2 Step 2: Borylation cluster_reaction3 Step 3: Salt Formation 4-Bromobenzyl_chloride 4-Bromobenzyl chloride Reaction_1 Nucleophilic Substitution 4-Bromobenzyl_chloride->Reaction_1 Dimethylamine Dimethylamine Dimethylamine->Reaction_1 Intermediate_1 4-Bromo-N,N-dimethylbenzylamine Reaction_1->Intermediate_1 Reaction_2 Lithium-Halogen Exchange & Borylation Intermediate_1->Reaction_2 nBuLi n-Butyllithium nBuLi->Reaction_2 Triisopropyl_borate Triisopropyl borate Triisopropyl_borate->Reaction_2 Intermediate_2 {4-[(Dimethylamino)methyl]phenyl}boronic acid Reaction_2->Intermediate_2 Reaction_3 Acid-Base Reaction Intermediate_2->Reaction_3 HCl Hydrochloric acid HCl->Reaction_3 Final_Product This compound Reaction_3->Final_Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol that can be adapted for its use.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Suzuki_Miyaura_Workflow Start Start Setup Combine Reactants: Aryl Halide Boronic Acid Pd Catalyst Base Start->Setup Inert_Atmosphere Evacuate & Backfill with Inert Gas Setup->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (Monitor Reaction) Add_Solvent->Heat_Stir Workup Cool, Dilute, and Extract Heat_Stir->Workup Purify Purify Crude Product (e.g., Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[5][8] The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes and can form reversible covalent bonds with diols, a feature that can be exploited for targeted drug delivery and the development of sensors.[9]

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. The dimethylaminomethylphenyl group can be found in various biologically active molecules, and the boronic acid functionality provides a handle for further chemical modifications or direct biological interactions.

Boronic acid-containing compounds have been successfully developed as drugs, such as bortezomib (a proteasome inhibitor for cancer therapy) and vaborbactam (a β-lactamase inhibitor).[5] This highlights the therapeutic potential of this class of compounds. Research into phenylboronic acids has also shown their potential to inhibit cancer cell migration by affecting signaling pathways involving Rho family GTPases.[10]

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L_n Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronic_Acid Ar'B(OR)₂ Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for synthetic chemists, particularly those engaged in drug discovery and materials science. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and other complex structures. While specific biological data for this compound is limited, the broader class of boronic acids holds significant therapeutic promise. Further research into the synthesis of novel compounds using this building block is likely to yield new and valuable discoveries.

References

An In-depth Technical Guide to the Synthesis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a key building block in medicinal chemistry and organic synthesis. The document details a common and efficient synthetic methodology, presents key quantitative data, and includes visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a versatile bifunctional molecule widely employed in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the presence of a boronic acid moiety, which readily participates in palladium-catalyzed carbon-carbon bond formation, and a dimethylaminomethyl group, which can influence solubility, biological activity, and serve as a handle for further chemical modification. This guide outlines a robust and scalable synthetic protocol for the preparation of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₅BClNO₂--INVALID-LINK--
Molecular Weight 215.49 g/mol --INVALID-LINK--
CAS Number 938465-64-6--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, methanol; sparingly soluble in other organic solventsGeneral knowledge

Synthetic Pathway

The synthesis of this compound is most commonly achieved through a one-pot reductive amination of 4-formylphenylboronic acid with dimethylamine, followed by in-situ formation of the hydrochloride salt. This synthetic approach is efficient and proceeds under mild conditions.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Formylphenylboronic_acid 4-Formylphenylboronic acid Reductive_Amination Reductive Amination 4-Formylphenylboronic_acid->Reductive_Amination Dimethylamine Dimethylamine (2M in THF) Dimethylamine->Reductive_Amination STAB Sodium triacetoxyborohydride (STAB) STAB->Reductive_Amination HCl Hydrochloric acid (in Dioxane) Target_Compound This compound Reductive_Amination->Target_Compound HCl workup

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 4-Formylphenylboronic acid

  • Dimethylamine solution (2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (4.0 M in 1,4-dioxane)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylphenylboronic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to form a suspension.

  • Amine Addition: To the stirred suspension, add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and wash the solid with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil or a semi-solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of dichloromethane and cool the solution in an ice bath. Add a solution of hydrochloric acid (4.0 M in 1,4-dioxane, 1.1 eq) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Add diethyl ether to facilitate complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with diethyl ether and dry it under a vacuum to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

G Start Start Reaction_Setup Reaction Setup: 4-Formylphenylboronic acid in DCM Start->Reaction_Setup Amine_Addition Add Dimethylamine (2M in THF) Reaction_Setup->Amine_Addition STAB_Addition Add Sodium Triacetoxyborohydride (STAB) Amine_Addition->STAB_Addition Reaction Stir at RT for 4-6h STAB_Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Salt_Formation Add HCl in Dioxane Concentration->Salt_Formation Isolation Filter and Dry Salt_Formation->Isolation End End Isolation->End

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with this synthesis.

ParameterValueNotes
Typical Yield 75-90%Yields may vary based on scale and purity of reagents.
Purity (by HPLC) >98%
¹H NMR (400 MHz, D₂O) δ 7.75 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 8.0 Hz, 2H), 4.25 (s, 2H), 2.85 (s, 6H)Expected chemical shifts.
¹³C NMR (101 MHz, D₂O) δ 136.5, 134.8, 131.2, 129.5, 62.1, 42.8Expected chemical shifts.
Mass Spec (ESI+) m/z 180.1 [M+H]⁺ (for free base)Calculated for C₉H₁₅BNO₂

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle with care.

  • Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described reductive amination procedure is a reliable and high-yielding method suitable for laboratory-scale preparation. The provided data and diagrams offer a comprehensive resource for researchers engaged in the synthesis and application of this valuable chemical intermediate.

An In-depth Technical Guide to (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a member of the versatile class of organoboron compounds known as boronic acids. These compounds and their derivatives are pivotal in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of both a boronic acid moiety and a basic dimethylaminomethyl group on the phenyl ring suggests a wide range of potential applications in medicinal chemistry and materials science. The hydrochloride salt form is intended to improve the compound's solubility and handling properties. This guide provides a comprehensive overview of its physicochemical properties, synthetic applications, and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from computational predictions, experimentally determined values for properties such as melting point, solubility, and pKa of the hydrochloride salt are not widely reported in the scientific literature.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Chemical Formula C9H15BClNO2PubChem[1]
Molecular Weight 215.49 g/mol PubChem[1][2]
CAS Number 938465-64-6PubChem[1][2]
Appearance Solid (predicted)---
Melting Point Data not available for the hydrochloride salt. The parent boronic acid, {4-[(Dimethylamino)methyl]phenyl}boronic acid, has a reported melting point of 227 °C.---
Solubility The hydrochloride form is expected to have enhanced aqueous solubility compared to the free base, though quantitative data is not available.---
pKa Data not available. The pKa of the isomeric 2-((dimethylamino)methyl)phenylboronic acid is reported to be approximately 5.3, suggesting the boronic acid moiety of the title compound is also acidic.---
Computed XLogP3 1.9PubChem
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Spectroscopic Data

Experimental Protocols

The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Below is a representative, generalized protocol that can be adapted for this reagent.

Representative Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (0.01-0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • The reaction mixture is stirred at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry.

Boronic acids are known to interact with diols, a functionality present in many biological molecules such as saccharides and glycoproteins. This has led to the development of boronic acid-based sensors for glucose and other carbohydrates.[3] Furthermore, various substituted phenylboronic acids have been investigated as inhibitors of enzymes, including serine proteases and β-lactamases.[4] The dimethylaminomethyl substituent in the title compound could influence its binding affinity and selectivity for biological targets.

Given the lack of direct biological data, the potential for this compound to interact with specific signaling pathways is speculative. However, researchers may consider exploring its activity in assays related to pathways where diol-containing molecules or serine proteases play a crucial role.

Visualizations

Logical Relationship of Physicochemical Properties

A Chemical Structure This compound B Molecular Formula C9H15BClNO2 A->B determines D Solubility A->D influences E Melting Point A->E influences F pKa A->F influences G Reactivity (e.g., in Suzuki Coupling) A->G undergoes H Biological Activity (Potential) A->H may exhibit C Molecular Weight 215.49 g/mol B->C calculates to

Caption: Core physicochemical properties and their relationships.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Boronic Acid HCl - Aryl Halide - Base - Catalyst B Inert Atmosphere (Evacuate & Refill) A->B C Add Anhydrous Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC / GC-MS) D->E during F Cool to RT & Dilute E->F upon completion G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Purified Biaryl Product I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Guide: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[1] This reaction is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2] The presence of the boronic acid functional group allows for efficient and selective coupling with a wide range of organic halides and triflates. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for reaction planning, characterization, and quality control.

PropertyValueReference
Molecular Weight 215.49 g/mol [3][4][5]
Molecular Formula C₉H₁₅BClNO₂[3]
CAS Number 938465-64-6[5]
Appearance White to off-white solid
Purity Typically ≥97%[5]
InChI Key MMXXOUMISIECKD-UHFFFAOYSA-N[3]
SMILES B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl[3]

Synthesis and Purification

Hypothetical Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 4-Bromo-N,N-dimethylbenzylamine

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of 4-bromo-N,N-dimethylbenzylamine in anhydrous THF to the magnesium suspension. Maintain a gentle reflux to sustain the reaction.

    • After the addition is complete, continue stirring at reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

  • Borylation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the triisopropyl borate solution, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench with aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

Hypothetical Experimental Protocol: Purification

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Water

  • Activated carbon

Procedure:

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot water.

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Hypothetical Experimental Protocol: Characterization

Objective: To characterize the purified product.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the target molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound.

    • The chromatogram should show a single major peak corresponding to the product.

  • Mass Spectrometry (MS):

    • Use a suitable ionization technique (e.g., electrospray ionization) to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight.[3]

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[6] They are known to act as inhibitors of various enzymes, particularly serine proteases.[6] this compound serves as a key intermediate in the synthesis of more complex molecules that may exhibit biological activity.

Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of biaryl structures. These motifs are prevalent in many biologically active compounds.

Suzuki_Miyaura_Coupling A Aryl Halide/Triflate (R¹-X) G Reaction Mixture A->G Reactant B (4-((Dimethylamino)methyl)phenyl)boronic acid (R²-B(OH)₂) B->G Reactant C Pd(0) Catalyst C->G Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃) D->G Base E Solvent (e.g., Toluene, Dioxane) E->G Solvent F Coupled Product (R¹-R²) G->F Suzuki-Miyaura Coupling

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

The dimethylaminomethyl group can influence the solubility and pharmacokinetic properties of the final compound, which is a critical consideration in drug design.

Signaling Pathways and Logical Relationships

While there is no specific signaling pathway directly associated with this compound in the available literature, we can visualize its role in the broader context of drug discovery and development as a key building block.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Development A Starting Materials C Suzuki-Miyaura Coupling A->C B This compound B->C D Novel Compound Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Studies G->H I Clinical Trials H->I

Caption: Role of the boronic acid in a typical drug discovery workflow.

This diagram illustrates how this compound is utilized in the initial synthetic stages to generate a library of novel compounds, which then enter the drug discovery pipeline for screening and further development.

References

An In-depth Technical Guide to (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a key building block in modern medicinal chemistry. This document details its chemical structure, properties, and, most notably, its application in the synthesis of potent kinase inhibitors for therapeutic development. Experimental protocols and quantitative data are provided to support researchers in their synthetic endeavors.

Chemical Structure and Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a dimethylaminomethyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions.

Chemical Structure:

  • Molecular Formula: C₉H₁₅BClNO₂[1][2]

  • Molecular Weight: 215.49 g/mol [1][3]

  • CAS Number: 938465-64-6[2][4]

  • IUPAC Name: [4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride[1]

  • Synonyms: (4-((Dimethylamino)methyl)phenyl)boronic acid HCl, {4-[(Dimethylamino)methyl]phenyl}boronic acid hydrochloride[1]

A two-dimensional representation of the chemical structure is provided below:

Chemical structure of this compound

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

PropertyValue
Molecular FormulaC₉H₁₅BClNO₂
Molecular Weight215.49 g/mol
AppearanceWhite to off-white solid
PurityTypically ≥97%

Application in the Synthesis of IRAK4 Inhibitors

A significant application of this compound is in the synthesis of small molecule inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[5][6] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention.[5]

The dimethylaminomethyl group on the phenylboronic acid can serve as a key pharmacophoric feature, potentially interacting with specific residues in the target protein's binding site and improving the pharmacokinetic properties of the final inhibitor molecule.

Below is a diagram illustrating the logical workflow from the starting boronic acid to its application in targeting the IRAK4 signaling pathway.

logical_workflow start This compound reaction Suzuki-Miyaura Coupling start->reaction product IRAK4 Inhibitor (e.g., Imidazo[1,2-a]pyridine derivative) reaction->product target IRAK4 Kinase product->target pathway Inhibition of TLR/IL-1R Signaling Pathway target->pathway outcome Therapeutic Effect in Autoimmune Diseases/Cancer pathway->outcome

Figure 1: Logical workflow from boronic acid to therapeutic application.

Experimental Protocols

The primary synthetic route utilizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and an organoboron compound.

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical experimental workflow for a Suzuki-Miyaura coupling reaction.

suzuki_workflow reagents Combine Aryl Halide, Boronic Acid, Palladium Catalyst, Ligand, and Base in Solvent degas Degas Reaction Mixture (e.g., with Argon or Nitrogen) reagents->degas heat Heat Reaction Mixture (e.g., 80-120 °C) degas->heat monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization of Product (e.g., NMR, MS) purify->characterize

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Synthesis of 6-(4-((dimethylamino)methyl)phenyl)-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine

The following protocol is adapted from patent literature and describes the synthesis of a specific IRAK4 inhibitor using this compound.

Reaction Scheme:

Reaction scheme for the synthesis of an IRAK4 inhibitor.

Materials:

  • 6-bromo-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 6-bromo-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine (1.0 eq).

  • Add this compound (1.2 eq).

  • Add sodium carbonate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.1 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 6-(4-((dimethylamino)methyl)phenyl)-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsYield (%)
6-bromo-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amineC₁₄H₉BrF₃N₃372.141.0-
This compoundC₉H₁₅BClNO₂215.491.2-
6-(4-((dimethylamino)methyl)phenyl)-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amineC₂₃H₂₁F₃N₄426.44-75%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H), 7.80 (s, 1H), 7.65 (d, J = 9.2 Hz, 1H), 7.50-7.40 (m, 4H), 7.35 (d, J = 7.6 Hz, 1H), 7.25 (d, J = 8.0 Hz, 2H), 3.50 (s, 2H), 2.30 (s, 6H).

  • MS (ESI): m/z 427.2 [M+H]⁺.

IRAK4 Signaling Pathway

The synthesized inhibitors act on the IRAK4 signaling pathway, which is initiated by the activation of TLRs or IL-1Rs. A simplified diagram of this pathway is presented below, highlighting the central role of IRAK4.

irak4_pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK_complex->NFkB cytokines Inflammatory Cytokine Production NFkB->cytokines MAPK->cytokines

Figure 3: Simplified IRAK4 signaling pathway.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and activation.[7] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that involves TRAF6, TAK1, the IKK complex, and MAP kinases.[8] This ultimately results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[7][8] Inhibitors synthesized from this compound are designed to block the kinase activity of IRAK4, thereby interrupting this inflammatory cascade.[6]

References

An In-depth Technical Guide on the Solubility of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility insights based on its use in organic synthesis, alongside a detailed experimental protocol for determining its solubility.

Introduction

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and advanced materials. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development.

Chemical Structure:

  • CAS Number: 938465-64-6

  • Molecular Formula: C9H15BClNO2

  • Molecular Weight: 215.49 g/mol

Qualitative Solubility Profile

Based on solvents used in synthetic procedures and related applications involving similar boronic acids, a general qualitative solubility can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventQualitative Solubility InferenceRationale & Citation
Protic Solvents Methanol, EthanolLikely SolublePolar protic solvents are generally effective at solvating salts and polar molecules. The hydrochloride salt and the boronic acid moiety can engage in hydrogen bonding.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolubleThese solvents have high dielectric constants and are excellent at dissolving a wide range of organic and inorganic compounds, including polar salts.
Acetonitrile (ACN)Moderately SolubleAcetonitrile is a polar aprotic solvent that can dissolve many polar compounds, though it is generally less effective than DMF or DMSO for highly polar salts.
Ethereal Solvents Tetrahydrofuran (THF), 1,4-DioxaneSparingly to Moderately SolubleThese solvents are less polar than the aforementioned aprotic polar solvents. Boronic acids are often used in Suzuki reactions with these solvents, suggesting at least partial solubility is achieved, often with heating.[1]
Halogenated Solvents Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleThese solvents are relatively nonpolar and are less likely to effectively solvate the polar hydrochloride salt.
Hydrocarbon Solvents Toluene, HexanesLikely InsolubleThese are nonpolar solvents and are generally poor choices for dissolving polar salts like this compound.

Note: This table is based on general chemical principles and inferences from related literature. Experimental verification is required for precise solubility determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method is adapted from established procedures for determining the solubility of organic compounds, including other boronic acids.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in the selected solvent at the specified temperature, typically expressed in mg/mL or g/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_end Conclusion prep_start Start add_solid Add excess solid to vials prep_start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent cap_vials Cap vials add_solvent->cap_vials place_bath Place in constant temperature bath cap_vials->place_bath agitate Agitate for 24-48 hours place_bath->agitate settle Allow solid to settle agitate->settle centrifuge Centrifuge settle->centrifuge withdraw_supernatant Withdraw supernatant centrifuge->withdraw_supernatant dilute Dilute sample withdraw_supernatant->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate solubility analyze->calculate report Report results calculate->report end_process End report->end_process Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product boronic_acid (4-((Dimethylamino)methyl)phenyl)boronic acid HCl catalyst Pd Catalyst (e.g., Pd(PPh3)4) boronic_acid->catalyst aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->catalyst product Coupled Product (R-C6H4-CH2-N(CH3)2) catalyst->product base Base (e.g., K2CO3) base->catalyst solvent Solvent (e.g., Dioxane/H2O) solvent->catalyst

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to the limited availability of a fully characterized public spectrum for this specific salt, this guide presents an expected spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. It includes a comprehensive table of predicted chemical shifts, a detailed experimental protocol for acquiring such a spectrum, and a visualization of a key chemical equilibrium involving phenylboronic acids.

Data Presentation: Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the dimethylamino, methylene, and phenyl groups. The presence of the hydrochloride salt will influence the chemical shifts, particularly of the protons alpha to the nitrogen atom. The boronic acid protons are often broad and may exchange with solvent protons, making them difficult to observe. The expected spectral data in a common NMR solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are summarized below.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N(CH₃)₂~2.8Singlet6H
Ar-CH₂-N~4.2Singlet2H
Aromatic (ortho to -CH₂N(CH₃)₂)~7.5Doublet2H
Aromatic (ortho to -B(OH)₂)~7.8Doublet2H
B(OH)₂Variable (broad)Singlet2H
NH⁺Variable (broad)Singlet1H

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocols: ¹H NMR Spectroscopy

A detailed methodology for acquiring a high-quality ¹H NMR spectrum of a water-soluble compound like this compound is provided below.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tube (5 mm)

  • Internal standard (optional, e.g., TSP for D₂O)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) in a clean, dry vial.

    • If an internal standard is used, add a small, known quantity.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest (typically 1-5 seconds).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Apply a solvent suppression technique if the residual solvent peak is intense (e.g., presaturation for the HOD peak in D₂O).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants (if any) to aid in structural assignment.

Mandatory Visualization: Phenylboronic Acid-Diol Interaction

Phenylboronic acids are known for their ability to reversibly bind with 1,2- and 1,3-diols, a fundamental interaction utilized in various sensing and biomedical applications.[1][2] This equilibrium is pH-dependent and involves the conversion of the trigonal planar boronic acid to a tetrahedral boronate ester.[1]

BoronicAcid_Diol_Equilibrium cluster_reactants Reactants cluster_products Products BoronicAcid Phenylboronic Acid (Trigonal Planar) BoronateEster Boronate Ester (Tetrahedral) BoronicAcid->BoronateEster + Diol Water 2 H₂O Diol Diol BoronateEster->BoronicAcid - Diol

Caption: Equilibrium of Phenylboronic Acid with a Diol.

References

An In-depth Technical Guide to the Hydrolysis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a member of the arylboronic acid family, a class of compounds of significant interest in medicinal chemistry and drug development. Their utility often stems from the ability of the boronic acid moiety to form reversible covalent bonds with diols, a feature exploited in various therapeutic and diagnostic applications. However, the inherent susceptibility of the carbon-boron bond to cleavage in aqueous environments, a process known as hydrolysis or protodeboronation, represents a critical stability concern that can impact shelf-life, formulation, and in vivo efficacy.

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of arylboronic acids, with a specific focus on the structural features of this compound. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate its stability profile and to design appropriate experimental strategies for its characterization.

Core Concepts: Hydrolysis and Protodeboronation of Arylboronic Acids

The primary degradation pathway for arylboronic acids in aqueous solution is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond. This process is mechanistically nuanced and is significantly influenced by the reaction conditions, particularly pH.

Arylboronic acids exist in equilibrium between the neutral, trigonal boronic acid (sp² hybridized boron) and the anionic, tetrahedral boronate ester (sp³ hybridized boron). The position of this equilibrium is pH-dependent and plays a crucial role in the rate of protodeboronation.

General Mechanisms of Protodeboronation

Protodeboronation of arylboronic acids can proceed through several pathways, primarily categorized as acid-catalyzed and base-catalyzed mechanisms.

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is generally slower. The mechanism is thought to involve the protonation of a hydroxyl group on the boron atom, facilitating the departure of boric acid.

  • Base-Catalyzed Protodeboronation: This is often the more significant pathway, especially under neutral to basic conditions. The formation of the more nucleophilic arylboronate anion is a key step, making the aryl group more susceptible to protonolysis.

For arylboronic acids containing basic functional groups, such as the dimethylaminomethyl substituent in the target compound, additional mechanistic pathways may become relevant. The protonation state of the amine can influence the electronic properties of the phenyl ring and potentially lead to the formation of zwitterionic intermediates that can affect the rate of protodeboronation.

Expected Hydrolytic Behavior of this compound

The presence of the dimethylaminomethyl group at the para position is expected to influence the hydrolytic stability of the C-B bond through both electronic and steric effects, as well as its acid-base properties.

Influence of the (Dimethylamino)methyl Substituent

The (dimethylamino)methyl group is an electron-donating group through induction. This can be expected to increase the electron density on the aromatic ring, which generally stabilizes the C-B bond and may slow down the rate of protodeboronation compared to unsubstituted phenylboronic acid.

However, the amine functionality introduces pH-dependent effects. At low pH, the amine will be protonated, forming a cationic side chain. This will alter the electronic properties of the phenyl ring and could influence the hydrolysis rate. Under neutral or basic conditions, the free amine may participate in intramolecular interactions or alter the local pH environment, adding complexity to the hydrolysis kinetics.

pH-Rate Profile

The rate of hydrolysis of this compound is anticipated to exhibit a complex dependence on pH. A hypothetical pH-rate profile can be conceptualized as follows:

  • Acidic pH: The amine is protonated. The overall rate of hydrolysis is likely to be relatively slow.

  • Near Neutral pH: A complex interplay between the pKa of the boronic acid and the pKa of the dimethylamino group will govern the speciation and, consequently, the rate of hydrolysis. The potential for zwitterion formation could lead to unique reactivity.

  • Basic pH: The formation of the boronate anion will likely accelerate protodeboronation.

Quantitative Data on Arylboronic Acid Hydrolysis (General)

While specific kinetic data for the title compound is unavailable, the following table summarizes general trends and representative data for the hydrolysis of substituted phenylboronic acids to provide a comparative context.

Arylboronic Acid DerivativeSubstituent EffectGeneral pH Effect on Protodeboronation RateRepresentative (Hypothetical) Half-life Range
Phenylboronic acidReferenceSlow in acidic, increases with pHHours to Days
4-Methoxyphenylboronic acidElectron-donatingGenerally slower than phenylboronic acidSlower than reference
4-Nitrophenylboronic acidElectron-withdrawingGenerally faster than phenylboronic acidFaster than reference
(4-((Dimethylamino)methyl)phenyl)boronic acidElectron-donating (substituent); pH-dependent (protonation)Complex pH-rate profile expectedHighly pH-dependent

Experimental Protocols for Studying Hydrolysis

To rigorously assess the hydrolytic stability of this compound, a series of well-defined experiments are necessary.

General Experimental Workflow

The following workflow outlines a typical approach for studying the hydrolysis of an arylboronic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare stock solution of This compound initiate_reaction Initiate hydrolysis by mixing stock solution with buffer prep_solution->initiate_reaction prep_buffers Prepare buffer solutions at various pH values prep_buffers->initiate_reaction incubate Incubate at controlled temperature initiate_reaction->incubate sampling Withdraw aliquots at specific time points incubate->sampling quench Quench reaction (e.g., acidification or dilution) sampling->quench analytical_method Analyze samples using a suitable method (e.g., HPLC, NMR, LC-MS) quench->analytical_method quantify Quantify the disappearance of starting material and appearance of degradation products analytical_method->quantify kinetics Determine rate constants and half-life quantify->kinetics

Caption: General workflow for the kinetic analysis of arylboronic acid hydrolysis.

Key Experimental Methodologies

5.2.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a robust technique for separating the parent boronic acid from its hydrolysis product (the corresponding arene) and other potential degradation products. By monitoring the peak areas over time, the rate of disappearance of the starting material can be quantified.

  • Methodology:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be carefully controlled.

    • Detection: UV detection at a wavelength where both the reactant and product have significant absorbance is ideal.

    • Quantification: An internal standard should be used for accurate quantification. A calibration curve for the starting material should be generated.

    • Sample Preparation: Aliquots from the reaction mixture are quenched at specific time points by dilution in a suitable solvent (e.g., the mobile phase at the initial gradient composition) to stop the reaction.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H NMR and ¹¹B NMR spectroscopy can be used to monitor the hydrolysis reaction in situ. ¹H NMR allows for the observation of the disappearance of signals corresponding to the aryl protons of the boronic acid and the appearance of signals for the protodeboronated product. ¹¹B NMR can provide information about the speciation of the boron atom (trigonal vs. tetrahedral).

  • Methodology:

    • Solvent: The reaction is typically run in a deuterated buffer solution (e.g., D₂O with phosphate buffer).

    • Internal Standard: A non-reactive internal standard with a known concentration and a distinct NMR signal (e.g., trimethylsilylpropanoic acid, TMSP) should be added for quantification.

    • Data Acquisition: ¹H NMR spectra are acquired at regular intervals. The integrals of the characteristic peaks of the starting material and product are compared to the integral of the internal standard to determine their concentrations over time.

    • ¹¹B NMR: This technique can be used to observe the change in the chemical environment of the boron atom as hydrolysis proceeds.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key equilibria and the protodeboronation pathway for an arylboronic acid with a basic side chain, analogous to the title compound.

hydrolysis_pathway cluster_species Chemical Species in Solution ArBOH2_RNH3 Ar-B(OH)₂ (R-NH₃⁺) ArBOH2_RN Ar-B(OH)₂ (R-NH₂) ArBOH2_RNH3->ArBOH2_RN -H⁺ +H⁺ ArBOH3_RNH3 Ar-B(OH)₃⁻ (R-NH₃⁺) ArBOH2_RNH3->ArBOH3_RNH3 +OH⁻ -OH⁻ ArBOH3_RN Ar-B(OH)₃⁻ (R-NH₂) ArBOH2_RN->ArBOH3_RN +OH⁻ -OH⁻ ArH Ar-H (Protodeboronated Product) ArBOH3_RNH3->ArH Protodeboronation ArBOH3_RN->ArBOH3_RNH3 +H⁺ -H⁺ ArBOH3_RN->ArH Protodeboronation

Caption: pH-dependent speciation and protodeboronation of an aminomethyl-substituted arylboronic acid.

Conclusion

The hydrolytic stability of this compound is a critical parameter for its successful application in drug development. While specific data for this compound is not yet available, a thorough understanding of the principles governing the hydrolysis of arylboronic acids provides a strong foundation for predicting its behavior. The presence of the pH-sensitive dimethylaminomethyl group suggests a complex interplay of electronic effects and speciation that will dictate its stability profile. Rigorous experimental investigation using techniques such as HPLC and NMR is essential to quantify the hydrolysis kinetics and to establish the optimal conditions for formulation and storage. The methodologies and conceptual frameworks presented in this guide offer a starting point for such investigations, enabling researchers to navigate the challenges associated with the aqueous stability of this promising class of molecules.

Commercial Availability and Technical Profile of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a commercially available substituted phenylboronic acid derivative of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid. It is characterized by the presence of a boronic acid functional group and a dimethylaminomethyl substituent on the phenyl ring, which imparts specific reactivity and solubility characteristics. The hydrochloride salt form generally enhances stability and handling properties.

A summary of its key identifiers and commercial availability is presented below:

PropertyData
IUPAC Name This compound
CAS Number 938465-64-6; 1150114-73-0
Molecular Formula C₉H₁₄BNO₂ · HCl
Molecular Weight 215.49 g/mol [1]
Purity Typically >95% or >97% depending on the supplier[2]
Primary Suppliers Sigma-Aldrich, ChemUniverse, Boron Molecular, BLDpharm, Oakwood Chemical
Typical Pack Sizes 250 mg, 1 g, 5 g, and bulk quantities available upon request[2]

Synthesis and Spectroscopic Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from established methods for preparing substituted phenylboronic acids. A plausible synthetic route is outlined below.

General Synthetic Approach

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup. For the target molecule, the synthesis would likely start from a halogenated precursor.

Synthetic_Pathway 4-Bromobenzyl chloride 4-Bromobenzyl chloride N-(4-bromobenzyl)-N,N-dimethylamine N-(4-bromobenzyl)-N,N-dimethylamine 4-Bromobenzyl chloride->N-(4-bromobenzyl)-N,N-dimethylamine Dimethylamine Grignard Reagent Grignard Reagent N-(4-bromobenzyl)-N,N-dimethylamine->Grignard Reagent Mg, THF Boronate Ester Boronate Ester Grignard Reagent->Boronate Ester B(OR)₃ (4-((Dimethylamino)methyl)phenyl)boronic acid (4-((Dimethylamino)methyl)phenyl)boronic acid Boronate Ester->(4-((Dimethylamino)methyl)phenyl)boronic acid Acidic Workup This compound This compound (4-((Dimethylamino)methyl)phenyl)boronic acid->this compound HCl

A plausible synthetic route for this compound.
Spectroscopic Data

Key Applications in Research and Development

The primary application of this compound lies in its use as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this reaction, a boronic acid (or its ester) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. The dimethylaminomethyl group in the target molecule can influence its reactivity and the properties of the final product.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are important pharmacophores in drug discovery. The boronic acid moiety can act as a transition state analog inhibitor of serine proteases. While the specific biological activity of this compound is not widely reported, research on similar phenylboronic acids suggests potential interactions with key signaling pathways. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42), which are crucial regulators of the actin cytoskeleton and cell motility[4].

The potential influence of phenylboronic acids on the Rho GTPase signaling pathway is illustrated below.

Rho_GTPase_Signaling cluster_0 Upstream Signals cluster_1 Rho GTPases cluster_2 Downstream Effectors cluster_3 Cellular Responses Growth Factors Growth Factors RhoA RhoA Growth Factors->RhoA Cdc42 Cdc42 Growth Factors->Cdc42 Cytokines Cytokines Rac1 Rac1 Cytokines->Rac1 ROCK ROCK RhoA->ROCK PAK PAK Rac1->PAK WASP WASP Cdc42->WASP Stress Fiber Formation Stress Fiber Formation ROCK->Stress Fiber Formation Lamellipodia Formation Lamellipodia Formation PAK->Lamellipodia Formation Filopodia Formation Filopodia Formation WASP->Filopodia Formation Cell Migration Cell Migration Stress Fiber Formation->Cell Migration Lamellipodia Formation->Cell Migration Filopodia Formation->Cell Migration Phenylboronic Acids Phenylboronic Acids Phenylboronic Acids->RhoA Inhibition Phenylboronic Acids->Rac1 Inhibition Phenylboronic Acids->Cdc42 Inhibition

Potential inhibition of Rho GTPase signaling by phenylboronic acids.

Stability and Storage

As with most boronic acids, this compound should be stored in a cool, dry place away from light and moisture to prevent decomposition. The hydrochloride salt form offers improved stability compared to the free base. It is recommended to handle the compound under an inert atmosphere, especially for long-term storage or when preparing stock solutions.

Conclusion

This compound is a readily accessible and versatile reagent for synthetic and medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of a substituted phenyl ring into a variety of molecular scaffolds. Further research into its biological activities may uncover novel applications in drug development, particularly in areas where modulation of signaling pathways involved in cell migration is desired. Researchers are encouraged to consult the safety data sheet (SDS) from their supplier for detailed handling and safety information.

References

Methodological & Application

Application Notes and Protocols for (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and a dimethylaminomethyl group that can enhance solubility and provide a site for further chemical modification, makes it a valuable reagent for drug discovery researchers. These application notes provide an overview of its use, detailed experimental protocols, and its role in the development of kinase inhibitors.

Chemical Properties and Applications

This compound is a solid, air-stable compound. The boronic acid functional group is a key reactive center for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.

The dimethylaminomethyl substituent can improve the physicochemical properties of the final compound, such as aqueous solubility, which is a critical factor in drug development. Furthermore, the tertiary amine can serve as a handle for salt formation or for introducing further structural diversity.

Core Application: Synthesis of Diarylpyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of diarylpyrimidine compounds, a scaffold known to exhibit inhibitory activity against various protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Specifically, diarylpyrimidines have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is a validated target for the development of anti-inflammatory drugs and cancer therapeutics.

Below is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a diarylpyrimidine, a precursor to potential p38 MAPK inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(4-((Dimethylamino)methyl)phenyl)-6-chloro-N-phenylpyrimidin-2-amine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 2-amino-4,6-dichloropyrimidine followed by a subsequent reaction to attach a phenylamino group.

Materials:

  • This compound

  • 2-Amino-4,6-dichloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Aniline

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 2-amino-4,6-dichloropyrimidine (1.0 equivalent), sodium carbonate (3.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Add aniline (1.5 equivalents) and continue stirring at 90-100 °C for an additional 2-4 hours.

  • Extraction: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product, 4-(4-((dimethylamino)methyl)phenyl)-6-chloro-N-phenylpyrimidin-2-amine.

ReactantMolecular Weight ( g/mol )Molar Equivalents
2-Amino-4,6-dichloropyrimidine163.991.0
(4-((Dimethylamino)methyl)phenyl)boronic acid HCl215.491.2
Sodium Carbonate105.993.0
Palladium(II) Acetate224.490.05
Triphenylphosphine262.290.1
Aniline93.131.5

Table 1: Molar equivalents of reactants for the synthesis of 4-(4-((Dimethylamino)methyl)phenyl)-6-chloro-N-phenylpyrimidin-2-amine.

StepParameterValue
Suzuki Coupling Temperature (°C)80-90
Time (hours)4-6
Amination Temperature (°C)90-100
Time (hours)2-4
Purification MethodColumn Chromatography
Expected Yield Range (%)60-80

Table 2: Key experimental parameters and expected outcomes.

Biological Activity and Signaling Pathway

The synthesized diarylpyrimidine compounds can be screened for their inhibitory activity against a panel of protein kinases. Compounds containing the 4-((dimethylamino)methyl)phenyl moiety have shown promise as inhibitors of p38 MAPK.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2] It is activated by various extracellular stimuli, including cytokines, growth factors, and environmental stressors.[3][4] Once activated, a cascade of phosphorylation events leads to the activation of downstream transcription factors and other effector proteins, ultimately regulating the expression of genes involved in inflammation and cell survival.[3][4] In cancer, this pathway can have both pro- and anti-tumorigenic roles depending on the cellular context.[1][2]

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stressors Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates DownstreamKinases Downstream Kinases (e.g., MK2) p38->DownstreamKinases phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis) DownstreamKinases->GeneExpression regulates TranscriptionFactors->GeneExpression regulates Inhibitor Diarylpyrimidine Inhibitor (Synthesized using the boronic acid) Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

In Vitro Kinase Assay Protocol

Protocol 2: p38 MAPKα Inhibitory Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against p38 MAPKα.

Materials:

  • Recombinant human p38 MAPKα enzyme

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compound

  • Streptavidin-coated plates

  • Phospho-specific antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Mixture: In a microplate well, combine the assay buffer, recombinant p38 MAPKα enzyme, and the inhibitor compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Antibody Incubation: Wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate, then wash.

  • Secondary Antibody and Substrate: Add an HRP-conjugated secondary antibody, incubate, and wash. Add TMB substrate and incubate until color develops.

  • Measurement: Stop the color development with a stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ParameterDescription
Enzyme Recombinant human p38 MAPKα
Substrate Biotinylated MEF2A peptide
Detection Method ELISA-based
Readout Absorbance at 450 nm
Data Analysis IC₅₀ determination

Table 3: Key parameters for the in vitro p38 MAPKα inhibitory assay.

Conclusion

This compound is a valuable and versatile reagent in drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecular scaffolds, such as diarylpyrimidines, which are known to target important signaling pathways like the p38 MAPK pathway. The provided protocols offer a starting point for researchers to utilize this compound in the development of novel kinase inhibitors and other potential therapeutic agents. Careful optimization of reaction conditions and thorough biological evaluation are crucial steps in advancing compounds synthesized from this building block towards clinical development.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and fine chemical industries.[1] This document provides detailed application notes and protocols for the use of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in palladium-catalyzed Suzuki coupling reactions. This particular boronic acid derivative is a valuable building block for introducing a dimethylaminomethylphenyl moiety, a common structural motif in biologically active compounds.

The use of this compound presents unique challenges that must be addressed for successful coupling. Firstly, the presence of the hydrochloride salt necessitates the use of a sufficient amount of base to both neutralize the salt and activate the boronic acid for transmetalation. Secondly, the tertiary amine functionality can potentially coordinate to the palladium catalyst, which may impact its catalytic activity. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and reaction efficiency.

Palladium Catalyst Selection and Reaction Optimization

The choice of palladium catalyst and associated ligands is critical for a successful Suzuki coupling reaction, especially when dealing with functionalized substrates. For boronic acids containing potentially coordinating groups like amines, catalyst systems with bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition by the amine.

Several palladium sources and ligands have proven effective for Suzuki couplings of challenging substrates. Below is a comparative summary of catalyst systems that can be considered for the coupling of this compound, based on literature for analogous reactions.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Functionalized Arylboronic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference/Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100>95Effective for sterically hindered and electron-rich arylboronic acids.
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄DioxaneRoom Temp - 8095Highly active catalyst system for a broad range of substrates.
Pd(PPh₃)₄PPh₃K₂CO₃EtOH/H₂O25 - 8090-99A classic, versatile catalyst, though may require higher temperatures for challenging substrates.
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O100>95A highly active and stable pre-catalyst.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific aryl halide coupling partner.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add palladium(II) acetate and SPhos.

  • Add degassed toluene and deionized water (typically in a 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Room Temperature Coupling using Pd₂(dba)₃ and P(t-Bu)₃

This protocol is suitable for more reactive aryl halides and offers the advantage of milder reaction conditions.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃ to a dry reaction vessel.

  • Add 1,4-dioxane and stir for 10 minutes.

  • Add this compound, the aryl halide, and potassium phosphate.

  • Add degassed deionized water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow and Diagrams

The general workflow for setting up a Suzuki coupling reaction with this compound is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Boronic Acid HCl - Aryl Halide - Base (K₃PO₄) vessel Add Solids to Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Ar or N₂) vessel->inert catalyst Add Catalyst & Ligand (e.g., Pd(OAc)₂/SPhos) inert->catalyst solvent Add Degassed Solvents (e.g., Toluene/H₂O) catalyst->solvent heat Heat with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for Suzuki coupling.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Coupling Reactions with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in common cross-coupling reactions. This versatile boronic acid derivative is a valuable building block in organic synthesis, particularly for the introduction of the 4-((dimethylamino)methyl)phenyl moiety in the development of novel pharmaceutical compounds and functional materials.

Overview of Coupling Reactions

This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It can also be a potential coupling partner in other transition-metal-catalyzed reactions such as Chan-Lam and Buchwald-Hartwig aminations for the formation of carbon-nitrogen bonds, although specific literature examples are less common. The hydrochloride salt form enhances the stability and handling of the reagent. In a typical reaction, the hydrochloride is neutralized in situ by the basic reaction conditions to the active boronic acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. The reaction of this compound with aryl or heteroaryl halides or triflates provides a direct route to compounds containing the 4-((dimethylamino)methyl)phenyl substituent.

General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoisoquinoline

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoisoquinoline.

Materials:

  • This compound

  • 4-Bromoisoquinoline

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Sodium carbonate (Na2CO3) or other suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (3.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • The flask is evacuated and backfilled with nitrogen or argon three times to create an inert atmosphere.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 4-(4-((dimethylamino)methyl)phenyl)isoquinoline.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoisoquinolinePd(OAc)₂ (2)PPh₃ (8)Na₂CO₃ (3)Dioxane/H₂O901885-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O1001280-90
32-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1102475-85

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Chan-Lam Amination

The Chan-Lam coupling provides a method for the formation of carbon-nitrogen bonds using a copper catalyst. While less common for this specific boronic acid, a general protocol can be adapted for the coupling of (4-((Dimethylamino)methyl)phenyl)boronic acid with amines or amides.[1][2]

General Reaction Scheme:
Experimental Protocol: Chan-Lam Amination with Aniline (Adapted)

Materials:

  • This compound

  • Aniline

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine or another suitable ligand/base

  • Dichloromethane (DCM) or other suitable solvent

  • Molecular sieves (optional)

Procedure:

  • To a reaction flask, add this compound (1.5 equiv), copper(II) acetate (1.0 equiv), and activated 4Å molecular sieves.

  • The flask is purged with air or oxygen.

  • Add a solution of aniline (1.0 equiv) in dichloromethane.

  • Add pyridine (2.0 equiv) to the reaction mixture.

  • The mixture is stirred at room temperature for 24-72 hours.

  • Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the N-(4-((dimethylamino)methyl)phenyl)aniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[3][4] While typically performed with aryl halides and amines, boronic acids are not the standard coupling partner for this named reaction. The Chan-Lam coupling is the more appropriate choice for C-N bond formation with boronic acids.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Boronic_Acid_Complex [Ar'B(OH)3]- Boronic_Acid_Complex->Transmetalation Base Base Boronic_Acid Ar'B(OH)2 Boronic_Acid->Boronic_Acid_Complex + OH- X-B(OH)3

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine aryl halide, boronic acid, base Add_Catalyst Add Pd catalyst and ligand Combine_Reagents->Add_Catalyst Inert_Atmosphere Establish inert atmosphere Add_Catalyst->Inert_Atmosphere Add_Solvent Add degassed solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and stir reaction mixture Add_Solvent->Heat_Stir Monitor_Progress Monitor progress (TLC, LC-MS) Heat_Stir->Monitor_Progress Cool_Reaction Cool to room temperature Monitor_Progress->Cool_Reaction Extraction Dilute and perform aqueous extraction Cool_Reaction->Extraction Dry_Concentrate Dry organic layer and concentrate Extraction->Dry_Concentrate Purification Purify by column chromatography Dry_Concentrate->Purification

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science research. The selection of an appropriate base is critical for the success of this reaction, as it plays a key role in the activation of the boronic acid for the crucial transmetalation step in the catalytic cycle. This document provides detailed application notes and protocols for the selection of a suitable base for the Suzuki reaction involving the specific substrate, (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride.

Considerations for this compound

The use of this compound in Suzuki-Miyaura couplings presents unique challenges that must be addressed through careful base selection:

  • Acidic Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt, meaning it possesses an acidic proton on the dimethylamino group. This proton will be neutralized by the base in the reaction mixture. Therefore, at least one additional equivalent of base is required to ensure that there is sufficient base to activate the boronic acid for the catalytic cycle.

  • Potential for Catalyst Inhibition: The dimethylamino group is a Lewis base and has the potential to coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic activity, leading to lower yields or slower reaction rates. The choice of base and ligands can influence this potential interaction.

  • pH of the Reaction Mixture: The overall basicity of the reaction medium can influence the stability of the catalyst and the boronic acid, as well as the rate of side reactions such as protodeboronation.

Data Presentation: Comparison of Bases for Suzuki Coupling

EntryBaseEquivalentsExpected YieldNotes
1K₃PO₄3.0 - 4.0HighA strong, non-nucleophilic base often effective in challenging Suzuki couplings. The extra equivalents are to neutralize the hydrochloride and activate the boronic acid.
2K₂CO₃3.0 - 4.0Moderate to HighA commonly used and cost-effective base. May require higher temperatures or longer reaction times compared to K₃PO₄.
3Cs₂CO₃3.0 - 4.0HighOften provides excellent yields due to its high solubility in organic solvents. However, it is more expensive.
4NaOH / KOH3.0 - 4.0ModerateStrong bases that can be effective, but their high nucleophilicity can sometimes lead to side reactions or catalyst decomposition.[1]
5NaHCO₃4.0 - 5.0Low to ModerateA weaker base that might be suitable for substrates with base-sensitive functional groups, though likely less effective for this reaction.
6Triethylamine (Et₃N)4.0 - 5.0LowOrganic bases are generally less effective for Suzuki couplings as they are often not strong enough to efficiently promote the formation of the boronate species.[2]
7DBU4.0 - 5.0Low to ModerateA stronger organic base that may offer better results than triethylamine but is generally less effective than inorganic bases for this transformation.

Experimental Protocols

The following are detailed protocols for screening different bases in the Suzuki coupling of this compound with an aryl bromide. These protocols are designed to be a starting point for optimization.

Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 - 4.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium phosphate (3.0 - 4.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 - 4.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add potassium carbonate (3.0 - 4.0 mmol) as the base.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Stir the reaction mixture at 90-110 °C for 16-30 hours, monitoring the reaction progress.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid HCl - Aryl Halide - Palladium Catalyst - Ligand - Base inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Solvents (e.g., Dioxane/Water) inert->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Extraction monitoring->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification

Caption: Experimental workflow for base screening in the Suzuki reaction.

base_selection_logic cluster_considerations Key Substrate Considerations cluster_base_choice Choice of Base cluster_outcome Expected Outcome start Start: Base Selection for Suzuki Coupling of (4-((Dimethylamino)methyl)phenyl)boronic acid HCl hcl_salt Boronic acid is a hydrochloride salt start->hcl_salt amine_group Presence of a tertiary amine group start->amine_group inorganic Strong Inorganic Base (e.g., K3PO4, K2CO3, Cs2CO3) hcl_salt->inorganic Requires >2 eq. of base for neutralization and activation organic Organic Base (e.g., Et3N, DBU) hcl_salt->organic Requires >2 eq. of base, may not be strong enough for activation amine_group->inorganic Strong base can mitigate potential catalyst inhibition amine_group->organic May not be effective high_yield Higher probability of successful coupling and good yield inorganic->high_yield low_yield Lower probability of successful coupling, potentially incomplete reaction organic->low_yield

Caption: Logical diagram for base selection in the specified Suzuki reaction.

References

Application Notes: Utilizing (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry, primarily employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern drug discovery for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available starting materials. A significant application of this reagent is in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases, which are often dysregulated in diseases like cancer.

The thieno[3,2-b]pyridine scaffold has been identified as a privileged structure in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. The introduction of a (4-((dimethylamino)methyl)phenyl) moiety via Suzuki-Miyaura coupling can enhance the solubility and biological activity of the resulting inhibitor.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent thieno[3,2-b]pyridine-based PI3K/mTOR inhibitor, as exemplified in patent WO 2017/096169 A1.

Application in Kinase Inhibitor Synthesis

The primary application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction to introduce the 4-((dimethylamino)methyl)phenyl group into a target molecule. In the context of kinase inhibitor synthesis, this moiety can serve several purposes:

  • Improved Aqueous Solubility: The dimethylaminomethyl group is basic and can be protonated at physiological pH, enhancing the water solubility of the final compound. This is a critical property for drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulation of Biological Activity: The introduction of this specific aryl group can influence the binding affinity and selectivity of the inhibitor for its target kinase. The substituent can engage in specific interactions within the kinase active site or allosteric pockets.

  • Synthetic Handle: The boronic acid functionality allows for a reliable and high-yielding coupling reaction, making it a valuable tool for the late-stage functionalization of complex heterocyclic cores.

A key example of its application is in the synthesis of (4-(2-amino-7-(4-((dimethylamino)methyl)phenyl)thieno[3,2-b]pyridin-5-yl)phenyl)(morpholino)methanone, a compound belonging to a series of potent PI3K/mTOR inhibitors.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, to the plasma membrane. This leads to the activation of AKT, which in turn phosphorylates a host of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes. The thieno[3,2-b]pyridine derivatives synthesized using this compound are designed to inhibit the kinase activity of PI3K and/or mTOR, thereby blocking this pro-survival signaling pathway.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor (4-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride -derived inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Quantitative Data

While specific biological activity data for the example compound synthesized using this compound is detailed within the confines of patent literature, the thieno[3,2-b]pyridine scaffold is well-established as a source of potent kinase inhibitors. The following table presents representative data for this class of compounds against PI3K isoforms and mTOR, illustrating the potential potency that can be achieved.

Compound ClassTargetIC50 (nM)
Thieno[3,2-b]pyridine DerivativesPI3Kα1 - 50
Thieno[3,2-b]pyridine DerivativesPI3Kβ10 - 100
Thieno[3,2-b]pyridine DerivativesPI3Kδ5 - 75
Thieno[3,2-b]pyridine DerivativesPI3Kγ20 - 150
Thieno[3,2-b]pyridine DerivativesmTOR5 - 100

Note: The IC50 values are representative for the thieno[3,2-b]pyridine class of inhibitors and are intended to provide a general indication of the potency that can be expected. Actual values for specific compounds will vary.

Experimental Protocols

The synthesis of the target kinase inhibitor (4-(2-amino-7-(4-((dimethylamino)methyl)phenyl)thieno[3,2-b]pyridin-5-yl)phenyl)(morpholino)methanone involves a multi-step sequence, with the key step being the Suzuki-Miyaura coupling of a brominated thieno[3,2-b]pyridine intermediate with this compound.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 2-amino-5-bromo-thieno[3,2-b] pyridine-6-carbonitrile Start->Step1 Step2 Suzuki-Miyaura Coupling Step1->Step2 Step3 Grignard Reaction & Amide Coupling Step2->Step3 Final Final Product: PI3K/mTOR Inhibitor Step3->Final BoronicAcid (4-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride BoronicAcid->Step2

Caption: Workflow for the synthesis of a thieno[3,2-b]pyridine kinase inhibitor.

Protocol 1: Synthesis of Intermediate 2-amino-7-(4-((dimethylamino)methyl)phenyl)-5-(4-(morpholine-4-carbonyl)phenyl)thieno[3,2-b]pyridine

This protocol describes the key Suzuki-Miyaura coupling step.

Materials:

  • (4-(2-amino-7-bromothieno[3,2-b]pyridin-5-yl)phenyl)(morpholino)methanone (1.0 eq)

  • This compound (1.5 eq)

  • Palladium(II) acetate (0.1 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.2 eq)

  • Potassium carbonate (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add (4-(2-amino-7-bromothieno[3,2-b]pyridin-5-yl)phenyl)(morpholino)methanone, this compound, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of Final Compound (4-(2-amino-7-(4-((dimethylamino)methyl)phenyl)thieno[3,2-b]pyridin-5-yl)phenyl)(morpholino)methanone)

This protocol outlines the final steps following the Suzuki-Miyaura coupling.

Materials:

  • 2-amino-7-(4-((dimethylamino)methyl)phenyl)-5-bromothieno[3,2-b]pyridine (from a similar Suzuki reaction on an earlier intermediate)

  • 4-(Morpholine-4-carbonyl)phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., DME/water)

Procedure:

  • Combine 2-amino-7-(4-((dimethylamino)methyl)phenyl)-5-bromothieno[3,2-b]pyridine, 4-(morpholine-4-carbonyl)phenylboronic acid, palladium catalyst, and base in a reaction flask.

  • Add the solvent system (e.g., a mixture of dimethoxyethane and water).

  • Heat the mixture under an inert atmosphere at reflux for several hours until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction and perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by chromatography to obtain the final compound.

Disclaimer: These protocols are adapted from patent literature and may require optimization for specific laboratory conditions. All work should be performed by qualified personnel in a properly equipped chemical laboratory.

synthesis of bioactive molecules with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

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Troubleshooting & Optimization

optimizing Suzuki coupling yield with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the yield of Suzuki-Miyaura cross-coupling reactions involving (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields with this substrate can often be attributed to several key factors related to its unique structure:

  • Inadequate Basicity: Your boronic acid is a hydrochloride salt, meaning it will consume one equivalent of the base to form the free amine before the catalytic cycle can begin. Ensure you are using at least one extra equivalent of base to account for this neutralization.

  • Catalyst Inhibition: The dimethylamino group is a Lewis base and can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-rich or amine-containing arylboronic acids. This is often exacerbated by the presence of water and strong bases.

  • Reagent Purity and Inert Conditions: As with all Suzuki couplings, the purity of your reagents (aryl halide, boronic acid, base, and solvent) and the strict exclusion of oxygen are critical for success. Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the palladium(0) catalyst.

Q2: How do I choose the right base for the coupling reaction, and how much should I use?

A2: The choice and amount of base are critical. Due to the hydrochloride salt, you must use > 2 equivalents of base . One equivalent neutralizes the HCl salt, and the subsequent amount is for the catalytic cycle.

  • For standard couplings: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. K₃PO₄ is often effective for challenging couplings as it is a strong enough base for the catalytic cycle but can be less prone to causing side reactions than hydroxides.

  • To minimize protodeboronation: Consider using a milder base like KF.

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, for this substrate, anhydrous conditions may minimize protodeboronation.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What is the cause, and how can I prevent it?

A3: Homocoupling (formation of a biaryl product from two molecules of the boronic acid) is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.

  • Solution: Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and that the reaction is maintained under a strict inert atmosphere throughout. Using a fresh, high-quality palladium catalyst can also help.

Q4: What is the best catalyst and ligand combination for coupling with this compound?

A4: The optimal choice depends on the coupling partner (the aryl halide).

  • For Aryl Bromides and Iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) can be effective.

  • For More Challenging Couplings (e.g., with aryl chlorides or sterically hindered substrates): More electron-rich and bulky ligands are often required to facilitate the oxidative addition step. Buchwald-type ligands such as SPhos, XPhos, or RuPhos, often used with palladium precatalysts (e.g., XPhos Pd G3), are excellent choices for these more demanding reactions.

Q5: Should I be concerned about the stability of this compound?

A5: Yes. While generally stable as a solid, boronic acids can degrade in solution, particularly when heated in the presence of water and base, leading to protodeboronation. To mitigate this, you can:

  • Use a more stable derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction. These esters often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of side reactions.

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of degradation. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting points for optimizing a Suzuki coupling reaction with this compound and a generic aryl bromide. Yields are illustrative and will vary based on the specific substrates used.

Table 1: Effect of Base on Product Yield

EntryBase (3 equiv.)SolventTemperature (°C)Time (h)Illustrative Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)1001265
2Cs₂CO₃Dioxane1001278
3K₃PO₄Toluene110885
4KFTHF701655

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), under N₂.

Table 2: Effect of Catalyst/Ligand System on Product Yield

EntryPalladium Source (2 mol%)Ligand (4 mol%)SolventTemperature (°C)Illustrative Yield (%)
1Pd(OAc)₂PPh₃Toluene11075
2Pd₂(dba)₃P(t-Bu)₃Dioxane10082
3Pd(OAc)₂SPhos2-MeTHF10090
4XPhos Pd G3 (2 mol%)-THF8092

Reaction Conditions: this compound (1.2 equiv.), Aryl Chloride (1.0 equiv.), K₃PO₄ (3 equiv.), under N₂ for 12h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), K₃PO₄ (3.0 mmol, 3.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 Borate Ar²-B(OH)₃⁻ Borate->Transmetalation Base Base (e.g., OH⁻) Base->Borate Activation BoronicAcid Ar²-B(OH)₂ RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Halide Ar¹-X Halide->OxAdd Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Purity & Inert Atmosphere Start->CheckReagents CheckBase Increase Base Equivalents (>2 equiv. for HCl salt) Start->CheckBase CheckSideReactions Analyze for Side Products (Protodeboronation, Homocoupling) Start->CheckSideReactions ChangeCatalyst Screen Catalyst/Ligand (e.g., XPhos Pd G3) CheckReagents->ChangeCatalyst If reagents are pure ChangeBase Screen Different Bases (K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase If yield still low Success Optimized Yield ChangeBase->Success ChangeCatalyst->Success Anhydrous Switch to Anhydrous Conditions CheckSideReactions->Anhydrous Protodeboronation observed BoronateEster Convert to Boronate Ester (e.g., Pinacol) CheckSideReactions->BoronateEster Protodeboronation is severe Anhydrous->Success BoronateEster->Success

Technical Support Center: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed with this compound in Suzuki coupling?

A1: The primary side reactions are similar to those in other Suzuki-Miyaura couplings, but the nature of this specific boronic acid can exacerbate certain issues. Key side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with many boronic acids.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct (4,4'-bis((dimethylamino)methyl)-1,1'-biphenyl). This can be promoted by the presence of oxygen.

  • Catalyst Inhibition/Deactivation: The dimethylaminomethyl group is a Lewis basic site that can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

Q2: How does the hydrochloride salt form of the boronic acid affect the reaction?

A2: (4-((Dimethylamino)methyl)phenyl)boronic acid is often supplied as a hydrochloride salt to improve its stability and handling. In the reaction mixture, the hydrochloride will be neutralized by the base. It is crucial to use a sufficient excess of base to both neutralize the hydrochloride and facilitate the catalytic cycle. Typically, an additional equivalent of base is required compared to reactions using the free boronic acid.

Q3: What are the recommended starting conditions for a Suzuki coupling with this boronic acid?

A3: A good starting point for optimizing your reaction would be:

  • Catalyst: Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, or a Buchwald ligand like XPhos for more challenging couplings).[2]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is commonly used.[3] A screen of different bases may be necessary to find the optimal conditions for your specific substrate.

  • Solvent: A mixture of an organic solvent and water is typical, for example, 1,4-dioxane/water, toluene/water, or DME/water.[4][5]

  • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from causing homocoupling and catalyst degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a more robust pre-catalyst.
Insufficient base- Ensure at least one extra equivalent of base is added to neutralize the hydrochloride salt. - Perform a base screen to identify the most effective one for your system.[3]
Catalyst inhibition by the dimethylamino group- Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald ligands) can sometimes mitigate catalyst inhibition.[2]
Poor solubility of reagents- Choose a solvent system in which all reactants are soluble at the reaction temperature.
Significant Protodeboronation Reaction conditions are too harsh- Lower the reaction temperature. - Reduce the reaction time.
Inappropriate base- Use a milder base (e.g., KF or K₂CO₃).
Presence of excess water- Use anhydrous solvents if the reaction allows.
High Levels of Homocoupling Presence of oxygen- Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Catalyst system promotes homocoupling- Screen different palladium catalysts and ligands.

Experimental Protocols

Below is a general experimental protocol that can be adapted for your specific needs.

General Procedure for Suzuki Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0-4.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][5]

Data Presentation

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80-10070-95[2]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄1,4-Dioxane80-11085-98[2]
Pd(dppf)Cl₂dppfCs₂CO₃DME8080-99[4]
XPhos Pd G2XPhosK₃PO₄1,4-Dioxane/H₂O100>95[2]

Note: Yields are highly dependent on the specific aryl halide and reaction conditions used. The provided ranges are illustrative.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oa Oxidative Addition (R-X) pd0->oa pd2 R-Pd(II)Ln-X oa->pd2 tm Transmetalation (Ar-B(OH)2) pd2->tm Base pd2_ar R-Pd(II)Ln-Ar tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product R-Ar re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) start->check_conditions side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_reagents->side_reactions check_conditions->side_reactions optimize_catalyst Optimize Catalyst System (Screen Ligands and Pd Source) side_reactions->optimize_catalyst Yes optimize_base Optimize Base and Stoichiometry side_reactions->optimize_base Yes optimize_solvent Optimize Solvent System optimize_catalyst->optimize_solvent optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Purification of Products from (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. The following sections address common purification challenges encountered during reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from reactions involving this compound?

A1: The primary challenges stem from the physicochemical properties of the starting material and the resulting products. The presence of the dimethylaminomethyl group imparts a basic character and increases the polarity of the molecule. This can lead to difficulties in separating the desired product from unreacted starting material, the corresponding boronic acid anhydride (boroxine), and other polar byproducts. Furthermore, residual palladium catalyst from coupling reactions must be efficiently removed, especially for pharmaceutical applications.[1][2][3]

Q2: How can I effectively remove unreacted (4-((Dimethylamino)methyl)phenyl)boronic acid from my crude reaction mixture?

A2: An acid-base extraction is a highly effective method for removing unreacted boronic acid.[4][5][6] By performing a wash with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.[1][5][6] However, given that your starting material is a hydrochloride salt and your likely product is also basic, careful pH control is necessary. An alternative is to use specialized silica-based scavengers like SiliaBond DEAM or Diol, which have been shown to be effective in removing boronic acids.[7]

Q3: My product, which contains the (4-((dimethylamino)methyl)phenyl) moiety, is very polar and streaks during silica gel chromatography. What can I do to improve the separation?

A3: Streaking of basic, amine-containing compounds on silica gel is common due to strong interactions with the acidic silica surface. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 1-3% triethylamine (Et₃N).[8] Alternatively, using a solvent system like methanol/dichloromethane, potentially with a small amount of ammonia in the methanol, can improve the chromatography of polar amines.[9] For very polar compounds, reversed-phase flash chromatography is also an excellent option.[10][11]

Q4: I am observing a significant amount of homocoupling of the boronic acid in my Suzuki reaction. How can I minimize this and purify my desired product?

A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[12] It is crucial to ensure that your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][12] If homocoupling still occurs, meticulous flash column chromatography with a shallow solvent gradient is typically required to separate the desired cross-coupled product from the homocoupled byproduct, as they may have similar polarities.[1]

Troubleshooting Guides

Problem: Difficulty in Removing Palladium Catalyst

Residual palladium in the final product is a common issue, particularly in pharmaceutical chemistry where strict limits on heavy metals are in place.[1][2]

Symptom Possible Cause Suggested Solution
Product has a dark or black appearance after initial workup.Presence of palladium black.Filter the crude reaction mixture through a pad of Celite® before aqueous workup.[1][13]
Product is contaminated with palladium after column chromatography.The palladium species is soluble and co-elutes with the product.Treat the organic solution of the crude product with a metal scavenger (e.g., silica-based thiourea or mercaptopropyl-functionalized silica) before chromatography.[1][2]
Final API does not meet regulatory requirements for palladium levels.Standard purification methods are insufficient for achieving ppm levels.In addition to chromatography, employ a dedicated metal scavenging step or recrystallization to further reduce palladium content.[1][2]
Problem: Product is an Oil and Fails to Crystallize

The presence of impurities can often inhibit crystallization.

Symptom Possible Cause Suggested Solution
The purified product is an oil and does not solidify.The product may be intrinsically an oil at room temperature.Confirm the product's identity and expected physical state. Purification by chromatography is the most appropriate method for oils.[1]
The product remains an oil even though it is reported as a solid.Presence of residual solvents or impurities.Attempt further purification by meticulous column chromatography. Try triturating the oil with a non-polar solvent like hexane or pentane, sometimes after cooling, to induce crystallization.[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Boronic Acid Removal

This protocol is designed for a Suzuki coupling reaction mixture where the desired product is a neutral or basic compound.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH). This will convert the acidic boronic acid into its water-soluble sodium boronate salt.[5][6]

  • Separation: Separate the organic layer from the aqueous layer. The aqueous layer now contains the unreacted boronic acid.

  • Further Washes: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography.[12]

Protocol 2: Flash Chromatography of Polar, Basic Compounds

This protocol provides a starting point for the purification of products containing the (4-((dimethylamino)methyl)phenyl) moiety.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product.[14] Good starting points for polar, basic compounds include:

    • 5-10% Methanol in Dichloromethane.[9]

    • Ethyl Acetate/Hexane with 1-3% Triethylamine.[8]

    • 10% Ammoniated Methanol in Dichloromethane.[9]

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar component of your eluent system (e.g., hexane or DCM).

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.[8][14]

  • Elution: Run the column using the pre-determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating complex mixtures.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Flash Chromatography

The following table provides starting points for developing a separation method for products derived from this compound.

Polarity of ProductStationary PhaseRecommended Solvent SystemModifierReference
Moderately Polar Silica GelEthyl Acetate / Hexane1-3% Triethylamine[8]
Polar Silica GelMethanol / DichloromethaneNone or 1% NH₄OH[9]
Very Polar Silica Gel10% NH₃ in MeOH / DichloromethaneN/A[9]
Very Polar C18 (Reversed-Phase)Acetonitrile / Water or Methanol / Water0.1% Formic Acid or Acetic Acid[10][11]

Visualizations

Diagram 1: General Purification Workflow

G cluster_0 Reaction Workup cluster_1 Purification cluster_2 Final Product Reaction Crude Reaction Mixture Filtration Filtration through Celite (Palladium Removal) Reaction->Filtration Workup Aqueous Workup (e.g., Acid-Base Extraction) Scavenging Metal/Boronic Acid Scavenger Treatment Workup->Scavenging Filtration->Workup Chromatography Flash Column Chromatography Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Scavenging->Chromatography Product Pure Product Analysis->Product

Caption: General workflow for purification of Suzuki coupling products.

Diagram 2: Troubleshooting Logic for Chromatography

G Start Poor Separation in Chromatography Q1 Is the product streaking on the TLC plate? Start->Q1 A1_Yes Add Triethylamine (1-3%) to the eluent Q1->A1_Yes Yes A1_No Product and impurity have similar Rf values Q1->A1_No No Q2 Is separation still poor? A1_Yes->Q2 A1_No->Q2 A2_Yes Try a different solvent system (e.g., MeOH/DCM) Q2->A2_Yes Yes A2_No Problem Solved Q2->A2_No No Q3 Still no separation? A2_Yes->Q3 Q3->A2_No No A3_Yes Consider Reversed-Phase Chromatography (C18) Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Suzuki Coupling with Amine-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during Suzuki-Miyaura coupling reactions with amine-containing boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with amine-containing boronic acids often challenging?

A1: Amine-containing boronic acids, particularly heteroaromatic ones, present unique challenges in Suzuki-Miyaura coupling reactions due to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue, especially with substrates like 2-pyridylboronic acids, often referred to as the "2-pyridyl problem".[1]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired byproduct and consumption of the starting material.[2] Amine-containing heteroaromatic boronic acids are particularly susceptible to this decomposition pathway, which can be influenced by factors like pH, temperature, and the presence of water.[3][4]

  • Low Reactivity: Electron-deficient heteroaromatic boronic acids can exhibit slow rates of transmetalation, a key step in the catalytic cycle.[1]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[2] This side reaction reduces the yield of the desired coupled product. To minimize protodeboronation, consider the following strategies:

  • Use of Protecting Groups: Converting the boronic acid to a more stable derivative, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate salt, can protect it from degradation.[1][5]

  • "Slow-Release" Strategy: Using a stable precursor like a MIDA boronate allows for the slow, in-situ generation of the active boronic acid, keeping its concentration low and minimizing side reactions.[6]

  • Reaction Condition Optimization: Fine-tuning the pH, using anhydrous solvents, and lowering the reaction temperature can significantly reduce the rate of protodeboronation.[3][4]

Q3: How does pH affect the stability of amine-containing boronic acids?

A3: The pH of the reaction medium plays a critical role in the stability of amine-containing boronic acids. For basic heteroaromatic boronic acids like 2-pyridine boronic acid, zwitterionic species can form under neutral pH conditions, which are highly susceptible to rapid protodeboronation.[2] Adjusting the pH away from neutral, either by the addition of acid or a suitable base, can shift the equilibrium away from the reactive zwitterionic form and attenuate protodeboronation.[3] The rate of protodeboronation is often fastest at high pH due to the formation of more reactive arylboronate anions.[4]

Q4: What are MIDA boronates and why are they useful for challenging couplings?

A4: MIDA (N-methyliminodiacetic acid) boronates are stable, crystalline derivatives of boronic acids.[6] They are particularly useful for challenging Suzuki couplings, especially with unstable boronic acids like 2-pyridylboronic acid, for several reasons:[6]

  • Enhanced Stability: They are remarkably stable to air and moisture, allowing for long-term storage and easy handling.[6]

  • "Slow-Release" Mechanism: Under mild aqueous basic conditions, the MIDA group is slowly cleaved to release the boronic acid in a controlled manner. This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over protodeboronation.[6]

  • Improved Yields and Reproducibility: The use of MIDA boronates often leads to higher and more consistent yields compared to using the unprotected boronic acids, especially with less reactive coupling partners.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Suzuki coupling experiments with amine-containing boronic acids.

Issue 1: Low or No Yield of Desired Product

Potential Causes:

  • Protodeboronation of the Boronic Acid: The boronic acid is degrading faster than it is coupling.[1]

  • Palladium Catalyst Inhibition: The amine functionality is deactivating the catalyst.[1]

  • Poor Quality of Reagents: The boronic acid, halide, solvent, or base may be impure or degraded.

  • Inefficient Catalyst System: The chosen palladium precursor and/or ligand are not active enough for the specific substrates.

Troubleshooting Workflow:

G cluster_optimize Condition Optimization start Low/No Yield check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_deboronation Assess Protodeboronation (LC-MS analysis for Ar-H byproduct) check_reagents->check_deboronation Reagents OK use_pg Employ Protecting Group Strategy (e.g., MIDA boronate, Pinacol ester) check_deboronation->use_pg Deboronation confirmed optimize_conditions Optimize Reaction Conditions check_deboronation->optimize_conditions Deboronation minimal success Improved Yield use_pg->success optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) optimize_conditions->optimize_base change_catalyst Change Catalyst System (e.g., Buchwald ligands, different Pd source) change_catalyst->success optimize_solvent Use Anhydrous Solvent (e.g., Dioxane, Toluene, THF) optimize_base->optimize_solvent optimize_temp Lower Reaction Temperature optimize_solvent->optimize_temp optimize_temp->change_catalyst Still low yield

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Issue 2: Inconsistent Reaction Yields

Potential Causes:

  • Variability in Boronic Acid Quality: Amine-containing boronic acids can be unstable and their purity can vary between batches.

  • Atmospheric Moisture and Oxygen: Inconsistent inert atmosphere techniques can lead to catalyst deactivation and side reactions.

  • Inhomogeneous Mixing: Poor stirring of heterogeneous reaction mixtures (e.g., with insoluble bases) can lead to irreproducible results.

Solutions:

  • Boronic Acid Quality Control: Always assess the purity of the boronic acid by NMR or LC-MS before use. Consider using a freshly prepared or purified batch.

  • Rigorous Inert Technique: Ensure solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.

  • Efficient Stirring: Use a suitable stir bar and stirring speed to ensure thorough mixing of all reaction components.

Issue 3: Reaction Fails with Aryl Chlorides or Other Unreactive Halides

Potential Causes:

  • Slow Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step and is slower than for bromides or iodides. This allows more time for the amine-containing boronic acid to decompose.

  • Catalyst Deactivation: The higher temperatures often required for activating aryl chlorides can accelerate catalyst decomposition.

Solutions:

  • Use of Specialized Ligands: Employ electron-rich, bulky phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)3). These ligands are known to facilitate the oxidative addition of aryl chlorides.

  • Employ a More Active Pre-catalyst: Use a modern palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that rapidly generates the active Pd(0) species.

  • Protect the Boronic Acid: Using a stable form of the boronic acid, such as a MIDA boronate, is highly recommended when working with challenging electrophiles.

Data Presentation: Comparative Performance

The choice of boron reagent, base, and ligand significantly impacts the success of the Suzuki coupling. The following tables provide a summary of comparative data from the literature.

Table 1: Comparison of Boron Reagents for 2-Pyridyl Coupling

Coupling PartnerBoron ReagentYield (%)
4-Chlorotoluene2-Pyridylboronic acid<5
4-Chlorotoluene2-Pyridyl MIDA boronate85
4-Bromoanisole2-Pyridylboronic acid37
4-Bromoanisole2-Pyridyl MIDA boronate94

Data synthesized from literature reports, providing a comparative illustration of the efficacy of MIDA boronates.[5][6]

Table 2: Effect of Different Bases on Suzuki Coupling Yield

Aryl HalideBoronic AcidBaseSolventYield (%)
4-BromoacetophenonePhenylboronic acidNa2CO3Toluene/H2O98
4-BromoacetophenonePhenylboronic acidK2CO3Toluene/H2O95
4-BromoacetophenonePhenylboronic acidK3PO4Toluene/H2O92
4-BromoacetophenonePhenylboronic acidCs2CO3Dioxane96

This table illustrates the impact of different bases on a model Suzuki coupling reaction. The optimal base can vary depending on the specific substrates and conditions.[7][8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Amine-Containing Boronic Acid

This protocol provides a general starting point for the coupling of an amine-containing boronic acid with an aryl bromide.

Materials:

  • Amine-containing boronic acid (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, amine-containing boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 10:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of a 2-Pyridyl MIDA Boronate

Part A: Synthesis of 2-Pyridyl MIDA Boronate

  • To a solution of 2-pyridylboronic acid (1.0 equiv) in DMF, add N-methyliminodiacetic acid (1.0 equiv).

  • Heat the mixture at 80-100 °C for 2-4 hours, with azeotropic removal of water (e.g., using a Dean-Stark apparatus).

  • Cool the reaction mixture and isolate the crystalline 2-pyridyl MIDA boronate by filtration.

Part B: Suzuki-Miyaura Coupling using 2-Pyridyl MIDA Boronate

  • Reaction Setup: In an oven-dried vial, combine the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and a suitable base (e.g., K3PO4, 3.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent Addition: Add a degassed solvent system, such as dioxane/water (10:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the reaction is complete as monitored by LC-MS.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling and Points of Interference by Amines

Suzuki_Cycle cluster_challenges Challenges with Amine-Containing Boronic Acids pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L2) oa->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R(L2) transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-R (Coupled Product) re->product catalyst_inhibition Catalyst Inhibition (Amine coordination) catalyst_inhibition->pd0 protodeboronation Protodeboronation (R-B(OH)2 -> R-H) protodeboronation->transmetalation Consumes Boronic Acid

Caption: Suzuki-Miyaura catalytic cycle and key challenges with amine-containing boronic acids.

References

preventing homocoupling of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, with a specific focus on preventing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the undesired coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This reaction is problematic because it consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can be difficult to separate during purification.[1]

Q2: What are the primary causes of homocoupling with this specific boronic acid?

A2: The two main drivers of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) (Pd(II)) catalyst precursors.[1]

  • Oxygen-Mediated: Oxygen can oxidize the active Palladium(0) catalyst to Pd(II) species, which are known to promote homocoupling.[1][2][3]

  • Pd(II)-Mediated: If you use a Pd(II) salt like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) state.[1][4]

Q3: How does the hydrochloride salt form of this reagent affect the reaction?

A3: The hydrochloride salt form means the dimethylamino group is protonated. An additional equivalent of base is required in the reaction to neutralize this salt and liberate the free amine before it can participate in the desired reaction. This is critical because the boronic acid must also be activated by a base to form a boronate "ate" complex, which is necessary for the transmetalation step in the catalytic cycle.[5] Careful consideration of the base's strength and stoichiometry is therefore essential.

Q4: Which type of palladium catalyst is best for minimizing homocoupling?

A4: To minimize homocoupling, it is highly recommended to use a Pd(0) source or a modern precatalyst.[4]

  • Pd(0) Sources: Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the active oxidation state and do not require a reduction step that can cause homocoupling.[4]

  • Precatalysts: Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which helps to suppress side reactions.[4]

Q5: What is the best choice of base and solvent?

A5: The choice of base is crucial for activating the boronic acid without promoting side reactions.[5]

  • Base: Weaker inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective choices that minimize the risk of homocoupling compared to strong bases like sodium hydroxide (NaOH).[4] Remember to use enough base to both neutralize the hydrochloride salt and activate the boronic acid.

  • Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used. A small amount of water is often required to help dissolve the base and facilitate the formation of the active boronate species, but excessive water can sometimes promote homocoupling.[4]

Q6: How can I effectively remove dissolved oxygen from my reaction?

A6: Rigorous degassing is one of the most critical steps to prevent homocoupling.[6] Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent and the reaction mixture for 15-30 minutes can effectively displace dissolved oxygen.[1]

  • Freeze-Pump-Thaw: For more sensitive reactions, performing three to five cycles of freezing the solvent, applying a high vacuum, and thawing under an inert atmosphere is a highly effective method for removing dissolved gases.[4]

Troubleshooting Guide

This guide addresses the common issue of observing significant homocoupling of this compound.

Symptom: Low yield of the desired cross-coupled product with a significant amount of the symmetrical 4,4'-bis((dimethylamino)methyl)-1,1'-biphenyl byproduct identified by LC-MS or NMR analysis.

Troubleshooting Workflow Diagram

start High Homocoupling Detected check_degas Review Degassing Protocol start->check_degas check_catalyst Evaluate Palladium Source check_degas->check_catalyst Adequate implement_degas Implement Rigorous Degassing (Sparging or Freeze-Pump-Thaw) check_degas->implement_degas Inadequate? check_base Assess Base & Stoichiometry check_catalyst->check_base Using Pd(0) implement_catalyst Switch to Pd(0) Source (e.g., Pd(PPh₃)₄) or Buchwald Precatalyst check_catalyst->implement_catalyst Using Pd(II)? check_procedure Check Reagent Addition & Temp. check_base->check_procedure Weak Base implement_base Use Weaker Base (K₃PO₄, K₂CO₃) & Ensure >2 equiv. check_base->implement_base Strong Base? implement_procedure Use Slow Addition of Boronic Acid & Lower Reaction Temperature check_procedure->implement_procedure All at once? High Temp? end_node Problem Resolved check_procedure->end_node Optimized implement_degas->check_catalyst implement_catalyst->check_base implement_base->check_procedure implement_procedure->end_node

Caption: A step-by-step workflow for troubleshooting and resolving issues with boronic acid homocoupling.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following table summarizes the general effect of different reaction parameters on the formation of the homocoupled byproduct.

ParameterRecommended ConditionRationale for Preventing HomocouplingPotential Negative Impact
Palladium Source Pd(0) (e.g., Pd(PPh₃)₄) or Precatalyst (e.g., SPhos G3)Avoids the reductive homocoupling pathway associated with Pd(II) sources.[4]Higher cost, potential air sensitivity.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker bases are less likely to promote undesired side reactions compared to strong bases like NaOH or KOH.[4]May require higher temperatures or longer reaction times.
Solvent Dioxane/H₂O, Toluene/H₂OAprotic solvents are standard; minimal water aids solubility and activation without promoting hydrolysis.[4]Solvent choice is substrate-dependent and may require screening.
Atmosphere Inert (Argon or Nitrogen)Rigorous exclusion of oxygen prevents oxidative pathways that lead to homocoupling.[1][6]Requires proper lab technique (e.g., Schlenk line).
Temperature Lowest effective temperature (e.g., 80-100 °C)Side reactions like homocoupling are often more sensitive to temperature increases than the desired coupling.[4]Reaction rates will be slower.
Boronic Acid Addition Slow addition via syringe pumpKeeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular reaction.[4][7]May be procedurally complex for small-scale reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and should be optimized for specific substrates.

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required by catalyst, e.g., SPhos for precatalysts)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane with 10% water)

  • Schlenk flask or reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Degassing: Sparge the solvent with argon or nitrogen for at least 30 minutes before use.

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (3.0 equiv.), and the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Mixture Degassing: Stir the mixture and sparge with the inert gas via a subsurface needle for an additional 10-15 minutes.

  • Reagent Addition: In a separate flask, dissolve the this compound (1.2 equiv.) in a minimal amount of the degassed solvent. Add this solution to the main reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C). Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling cycle and the undesired homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar¹-X pd2_species Pd(II) Species pd0->pd2_species Oxidation pd_intermediate Ar¹-Pd(II)-X L₂ oxidative_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_diaryl Ar¹-Pd(II)-Ar² L₂ transmetal->pd_diaryl boronate Ar²-B(OR)₃⁻ (Activated Boronic Acid) boronate->transmetal Base reductive_elim Reductive Elimination pd_diaryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar¹-Ar² (Desired Product) reductive_elim->product oxygen O₂ pd2_source Pd(II) Precursor (e.g., Pd(OAc)₂) pd2_source->pd2_species Direct Use pd_diaryl_homo Ar²-Pd(II)-Ar² pd2_species->pd_diaryl_homo 2x Transmetalation homo_transmetal 2 x Ar²-B(OH)₂ homo_elim Reductive Elimination pd_diaryl_homo->homo_elim homo_elim->pd0 Forms Active Catalyst homo_product Ar²-Ar² (Homocoupling Byproduct) homo_elim->homo_product

Caption: Competing reaction pathways: the desired catalytic cycle versus the oxygen/Pd(II)-mediated homocoupling side reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during chemical reactions involving (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, a systematic approach to troubleshooting is crucial. The primary factors to investigate include:

  • Catalyst Activity: Ensure the palladium catalyst and ligands are active. Catalysts can degrade over time, especially if not stored under an inert atmosphere.

  • Base Selection and Stoichiometry: The hydrochloride salt of the boronic acid must be neutralized. Insufficient base can lead to a stalled reaction. Conversely, an excessively strong base can promote side reactions.

  • Oxygen Contamination: Rigorous degassing of solvents and reaction vessels is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1]

  • Water Content: The presence of a controlled amount of water is often beneficial for Suzuki-Miyaura reactions. However, excessive water can lead to protodeboronation. Ensure solvents have the appropriate water content.

Q2: I am observing significant formation of a homocoupled byproduct of my boronic acid. What is the likely cause and how can I mitigate it?

A2: The formation of a biaryl byproduct from the coupling of two molecules of this compound is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

Mitigation Strategies:

  • Thorough Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to scavenge residual oxygen.

  • Pre-catalyst Activation: Ensure the Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) species at the start of the reaction.

Q3: Could the dimethylamino group in this compound be poisoning my palladium catalyst?

A3: Yes, the dimethylamino group, being a Lewis basic nitrogen atom, has the potential to coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity. This is a form of catalyst poisoning. The extent of this inhibition can be influenced by the reaction temperature, the choice of ligand, and the overall steric environment around the palladium center.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can form more stable complexes with palladium and reduce the likelihood of displacement by the dimethylamino group.

  • Temperature Optimization: Higher temperatures can sometimes favor the desired catalytic turnover over the inhibitory coordination of the amino group. However, excessively high temperatures can lead to catalyst decomposition. Careful temperature screening is recommended.

Q4: What is protodeboronation and how can I prevent it with this specific boronic acid?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N,N-dimethyl-p-toluidine. This is an irreversible process that consumes the boronic acid and reduces the overall yield of the desired cross-coupled product. This side reaction is often promoted by high temperatures, strong bases, and the presence of protic solvents, especially water. Boronic acids with protonable heteroatoms, such as the dimethylamino group, can be more susceptible to protodeboronation.

Preventative Measures:

  • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Solvent System: While some water is often necessary, using an excessive amount of protic solvent can accelerate protodeboronation. Consider using a mixed solvent system with a lower proportion of water (e.g., dioxane/water or THF/water).

  • Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive CatalystTest the catalyst in a known, reliable reaction. If it fails, use a fresh batch of catalyst.
Insufficient BaseEnsure at least 2 equivalents of base are used to neutralize the hydrochloride and facilitate the catalytic cycle. Consider a stronger base if a weak one is ineffective.
Poor Solvent QualityUse anhydrous, degassed solvents. If water is required, use a controlled amount of deionized, degassed water.
Significant Homocoupling of Boronic Acid Oxygen in the ReactionImprove degassing procedures. Consider using a glovebox for reaction setup.
Inefficient Pre-catalyst ReductionIf using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).
Reaction Stalls After Initial Conversion Catalyst Poisoning by Dimethylamino GroupSwitch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands or NHCs).
Product InhibitionAs the product concentration increases, it may interact with the catalyst. Try a more dilute reaction setup.
Formation of Protodeboronation Byproduct Excessively Harsh ConditionsLower the reaction temperature. Use a milder base. Reduce the amount of water in the solvent system.
Prolonged Reaction TimeMonitor the reaction closely and quench it as soon as the starting material is consumed to minimize byproduct formation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and any additional ligand if required. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathways cluster_catalytic_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Inactive_Pd_Complex Inactive [Pd(L)n(amine)m] Complex Pd(0)L2->Inactive_Pd_Complex Coordination by Dimethylamino Group Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-X(L2)->Inactive_Pd_Complex Product Product Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Protodeboronation_Product Protodeboronation Homocoupling_Product Homocoupling Boronic_Acid (4-((Dimethylamino)methyl)phenyl)boronic acid Boronic_Acid->Protodeboronation_Product H₂O, Base, Heat Boronic_Acid->Homocoupling_Product O₂, Pd(II) Troubleshooting_Workflow Start Low/No Yield Check_Reagents Reagents & Conditions OK? Start->Check_Reagents Check_Catalyst Verify Catalyst/Ligand Activity Check_Reagents->Check_Catalyst No Analyze_Byproducts Major Byproduct? Check_Reagents->Analyze_Byproducts Yes Check_Base Check Base Stoichiometry & Strength Check_Catalyst->Check_Base Check_Degassing Improve Degassing Protocol Check_Base->Check_Degassing Check_Degassing->Start Homocoupling Homocoupling Observed Analyze_Byproducts->Homocoupling Homocoupling Protodeboronation Protodeboronation Observed Analyze_Byproducts->Protodeboronation Protodeboronation Stalled_Reaction Reaction Stalls Analyze_Byproducts->Stalled_Reaction Stalled Homocoupling->Check_Degassing Optimize_Conditions Adjust Temp, Base, Solvent Protodeboronation->Optimize_Conditions Optimize_Ligand Use Bulky/Electron-Rich Ligand Stalled_Reaction->Optimize_Ligand Success Improved Yield Optimize_Ligand->Success Optimize_Conditions->Success

References

Technical Support Center: Purification of Aminomethylphenyl Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminomethylphenyl boronic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of aminomethylphenyl boronic acid derivatives so challenging?

A1: The purification of aminomethylphenyl boronic acid derivatives presents several challenges due to their unique chemical properties. These molecules are amphoteric, containing both a basic aminomethyl group and an acidic boronic acid group. This can complicate purification techniques like acid-base extraction. Furthermore, they are often highly polar, leading to poor solubility in many common organic solvents and a tendency to streak or irreversibly bind to silica gel in normal-phase chromatography.[1][2] They can also be unstable under certain conditions, leading to side reactions like protodeboronation (loss of the boronic acid group).[3]

Q2: What are the most common impurities found after synthesizing aminomethylphenyl boronic acid derivatives?

A2: Common impurities include:

  • Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[4][5][6] Their formation is reversible in the presence of water.

  • Protodeboronation products: The corresponding aminomethylphenyl compound lacking the boronic acid group. This is an undesired side reaction that can occur under various conditions.

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Pinacol or other diols: If the boronic acid is protected as an ester, the free diol can be an impurity after deprotection.

  • Polymeric materials: Ill-defined byproducts from the synthesis.[2]

Q3: When should I use a pinacol ester to protect the boronic acid?

A3: Using a pinacol-protected boronate ester is a common strategy to facilitate purification.[1] The pinacol ester is less polar and more stable than the free boronic acid, making it more amenable to standard purification techniques like silica gel chromatography.[1] However, the subsequent deprotection step adds another reaction to your synthesis, and the conditions required might be harsh for sensitive molecules.[1]

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: Normal-phase chromatography on silica gel is generally not recommended for aminomethylphenyl boronic acid derivatives.[2] Their high polarity causes them to stick to the silica, leading to poor separation, streaking, and often, decomposition on the column.[2] If this method must be attempted, using a modified silica gel, such as boric acid-impregnated silica, or a very polar eluent system with modifiers may offer some success.[7][8]

Troubleshooting Guides

Issue 1: Product streaks or does not elute from the chromatography column.
Potential Cause Suggested Solution
High polarity of the compound Switch to reversed-phase chromatography (e.g., C18 column).[2] This is generally more suitable for polar compounds.
Interaction with silica gel Avoid normal-phase silica gel chromatography. If unavoidable, consider using boric acid-impregnated silica gel to reduce strong interactions.[7][8]
Inappropriate solvent system For reversed-phase HPLC, a gradient of acetonitrile or methanol in water with a modifier like formic acid or trifluoroacetic acid (TFA) is often effective.[1]
Issue 2: Low yield after purification.
Potential Cause Suggested Solution
Decomposition on column This is common on silica gel.[2] Use a less harsh purification method like recrystallization or reversed-phase chromatography.
Protodeboronation This side reaction can be minimized by carefully controlling the pH and temperature during purification. Avoid strongly acidic or basic conditions for prolonged periods.
Product loss during workup Aminomethylphenyl boronic acids can have some water solubility. Ensure you are not losing product to the aqueous phase during extractions. Back-extraction of the aqueous layers may be necessary.
Formation of diethanolamine adduct If using this method, ensure complete hydrolysis of the adduct back to the free boronic acid with dilute acid to recover your product.[2][9]
Issue 3: Presence of boroxine impurity in the final product.
Potential Cause Suggested Solution
Dehydration during purification or storage Boroxine formation is an equilibrium reaction with water.[4][5][6] To minimize boroxine, ensure the presence of a small amount of water in your solvents during the final purification steps and store the compound under appropriate conditions. Dissolving the sample in a solvent containing a small amount of water can help hydrolyze the boroxine back to the boronic acid.
Anhydrous conditions used for workup Avoid prolonged exposure to anhydrous conditions, especially at elevated temperatures, which can drive the equilibrium towards boroxine formation.[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method takes advantage of the amphoteric nature of aminomethylphenyl boronic acids.

Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Acidic Wash (to remove non-basic impurities): Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The aminomethylphenyl boronic acid should remain in the organic phase as its hydrochloride salt, while non-basic organic impurities will be removed in the aqueous phase.

  • Basification and Extraction: To the organic layer, add a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the aminomethyl group and form the sodium boronate salt, which will move into the aqueous phase. Separate the aqueous layer.

  • Acidification and Product Recovery: Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7. The purified aminomethylphenyl boronic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

This technique is useful for purifying boronic acids that are difficult to crystallize.[2][9]

Methodology:

  • Adduct Formation: Dissolve the crude aminomethylphenyl boronic acid in a suitable solvent like diethyl ether. Add diethanolamine dropwise while stirring. The diethanolamine adduct, often a crystalline solid, will precipitate.

  • Isolation of Adduct: Collect the solid adduct by filtration and wash with cold diethyl ether.

  • Hydrolysis and Product Recovery: Suspend the adduct in a biphasic mixture of diethyl ether and dilute aqueous acid (e.g., 0.1 M HCl). Stir until the solid dissolves, which indicates the hydrolysis of the adduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified aminomethylphenyl boronic acid.[11]

Protocol 3: Reversed-Phase HPLC Purification

This is a powerful technique for purifying polar compounds.

Methodology:

  • Column: Use a C18 reversed-phase preparative HPLC column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or TFA.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.

  • Gradient: Develop a suitable gradient method, for example, starting with a low percentage of Solvent B (e.g., 5%) and gradually increasing it to elute the compound of interest. A typical gradient might run from 5% to 95% Solvent B over 30 minutes.[1]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase mixture.

  • Purification: Inject the sample onto the column and collect the fractions corresponding to the product peak.

  • Product Recovery: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) by rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product.[1]

Data Presentation

Table 1: Comparison of Purification Methods for Aminomethylphenyl Boronic Acid Derivatives

Purification Method Typical Yield Range Typical Purity Range Advantages Disadvantages
Recrystallization 40-70%95-99%High purity, scalable.Finding a suitable solvent can be difficult; not suitable for oily products.[2]
Acid-Base Extraction 50-80%90-98%Good for removing neutral impurities, scalable.Can be challenging due to the amphoteric nature of the compound; potential for product loss in aqueous phases.[2]
Diethanolamine Adduct 60-85%>98%Can be effective for compounds that are difficult to crystallize.[2][9]Adds extra steps to the process; adduct may not always precipitate easily.[9]
Reversed-Phase HPLC 30-60%>99%High purity, good for small-scale purification and difficult separations.Lower yields, not easily scalable, requires specialized equipment.[1]

Visualizations

Purification_Workflow Crude Crude Aminomethylphenyl Boronic Acid Derivative Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Choice Choose Purification Method Dissolve->Choice Recrystallization Recrystallization Choice->Recrystallization Crystalline Solid AcidBase Acid-Base Extraction Choice->AcidBase Amphoteric Nature Chromatography Reversed-Phase Chromatography Choice->Chromatography High Polarity Adduct Diethanolamine Adduct Formation Choice->Adduct Non-crystalline Pure Pure Product Recrystallization->Pure AcidBase->Pure Chromatography->Pure Adduct->Pure

Caption: General purification workflow for aminomethylphenyl boronic acid derivatives.

Troubleshooting_Workflow Start Purification Issues Encountered Q1 What is the main issue? Start->Q1 LowYield Low Yield Q1->LowYield Yield LowPurity Low Purity Q1->LowPurity Purity Handling Handling/Separation Problems Q1->Handling Handling Q_Yield Possible Cause? LowYield->Q_Yield Q_Purity Main Impurity? LowPurity->Q_Purity Q_Handling Specific Problem? Handling->Q_Handling Decomposition Decomposition on Column Q_Yield->Decomposition Decomposition Loss Loss during Workup Q_Yield->Loss Workup Loss Sol_Decomp Use milder method (e.g., RP-HPLC, Recrystallization) Decomposition->Sol_Decomp Sol_Loss Check pH, back-extract aqueous layers Loss->Sol_Loss Boroxine Boroxine Q_Purity->Boroxine Boroxine StartingMaterial Starting Material Q_Purity->StartingMaterial Unreacted SM Sol_Boroxine Add water to hydrolyze, avoid anhydrous conditions Boroxine->Sol_Boroxine Sol_SM Optimize reaction or chromatography gradient StartingMaterial->Sol_SM Streaking Streaking on TLC/Column Q_Handling->Streaking Streaking Oily Oily Product Q_Handling->Oily Oily Sol_Streaking Switch to RP-HPLC Streaking->Sol_Streaking Sol_Oily Try Diethanolamine Adduct Formation or RP-HPLC Oily->Sol_Oily

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Palladium Residue Removal in Reactions with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium residues from reactions involving (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my reaction involving this compound challenging?

A1: The primary challenge stems from the chemical structure of your boronic acid. The dimethylamino group, being a nitrogen-containing functional group, can act as a ligand and form stable, soluble complexes with palladium species. This chelation can make it difficult to remove the palladium using simple filtration or precipitation methods.[1]

Q2: What are the most effective methods for removing palladium in this specific case?

A2: The most effective methods typically involve the use of high-affinity palladium scavengers or activated carbon.[2][3] Thiol-based silica scavengers, such as SiliaMetS Thiol, and thiourea-based scavengers have shown high efficacy in removing palladium from reactions containing nitrogen-containing compounds.[2] Activated carbon is a cost-effective alternative, though it may sometimes lead to product loss through non-specific adsorption.[4]

Q3: How do I choose the right scavenger for my reaction?

A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the temperature. It is often recommended to perform a small-scale screening of a few different types of scavengers (e.g., thiol-based, amine-based, thiourea-based) to identify the most effective one for your specific conditions.[4]

Q4: Can I use recrystallization to remove palladium residues?

A4: While recrystallization can sometimes reduce palladium levels, it is often not sufficient on its own, especially when strong product-palladium complexes are formed. It is best used as a final polishing step after treatment with a scavenger or activated carbon.

Q5: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory agencies like the FDA and EMA have stringent limits on elemental impurities in APIs. For oral medications, the permitted daily exposure (PDE) for palladium is typically around 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product. For parenteral drugs, the limit is even stricter, often around 1 ppm.[5]

Troubleshooting Guides

Issue 1: High residual palladium levels after scavenger treatment.
Possible CauseSuggested Solutions
Incorrect Scavenger Selection The chosen scavenger may not have a high enough affinity for the specific palladium species in your reaction mixture. The dimethylamino group on your boronic acid derivative might be competing with the scavenger for palladium binding.[4] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, dimercaptotriazine) to find the most effective one.[6]
Insufficient Scavenger Loading The amount of scavenger used is not enough to bind all the residual palladium. Solution: Increase the equivalents of the scavenger. A common starting point is 4-5 equivalents relative to the initial amount of palladium catalyst.[7]
Suboptimal Scavenging Conditions The reaction time, temperature, or solvent may not be optimal for the scavenger to work efficiently. Solution: Increase the scavenging time (e.g., up to 24 hours) and/or temperature (e.g., to 40-50 °C). Ensure the solvent is compatible with the scavenger and allows for good mass transfer.[4][8]
Poor Mass Transfer Inadequate mixing can prevent the solid-supported scavenger from effectively coming into contact with the soluble palladium species. Solution: Ensure vigorous stirring throughout the scavenging process.[4]
Issue 2: Product loss after treatment with activated carbon.
Possible CauseSuggested Solutions
Non-specific Adsorption Activated carbon has a high surface area and can adsorb your desired product along with the palladium residues.[4] Solution 1: Optimize the amount of activated carbon used. Start with a lower loading (e.g., 5 wt%) and gradually increase if necessary.[1] Solution 2: Reduce the treatment time. Monitor both palladium removal and product recovery at different time points. Solution 3: Change the solvent. A more polar solvent might reduce the adsorption of a less polar product.

Quantitative Data on Palladium Removal

The following tables summarize the performance of common palladium removal methods. Note that efficiencies can vary significantly based on the specific reaction conditions.

Table 1: Performance of Palladium Scavengers

Scavenger TypeSupport MaterialInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
SiliaMetS Thiol Silica Gel>1000<10>99%Broadly effective for various palladium species.[2]
SiliaMetS Thiourea Silica Gel2400≤ 16>99%Particularly effective for all forms of palladium.[2]
Biotage® MP-TMT Macroporous Polystyrene~1200<10>99%High loading capacity.
Quadrapure TU Polymer2400>50VariablePerformance can be lower than silica-based scavengers in some cases.

Table 2: Performance of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
Darco KB-B Wood-based300<1>99.6%
Generic Activated Carbon -300 - 1000<50Variable

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)
  • Dissolution: After the reaction is complete, dissolve the crude reaction mixture containing the product and palladium residues in a suitable solvent (e.g., THF, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting amount is 4-5 equivalents relative to the initial moles of palladium catalyst used.

  • Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS or a similar sensitive analytical technique.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. It is crucial to use a well-packed Celite pad to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the final product.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Suzuki Coupling) dissolve Dissolve in Suitable Solvent start->dissolve choose_method Select Removal Method dissolve->choose_method scavenger Add Solid-Supported Scavenger choose_method->scavenger High Selectivity carbon Add Activated Carbon choose_method->carbon Cost-Effective stir_scavenger Stir (4-24h) (RT to 50°C) scavenger->stir_scavenger stir_carbon Stir (1-4h) (RT to 50°C) carbon->stir_carbon filter_scavenger Filter through Celite stir_scavenger->filter_scavenger filter_carbon Filter through Celite stir_carbon->filter_carbon wash_scavenger Wash with Solvent filter_scavenger->wash_scavenger wash_carbon Wash with Solvent filter_carbon->wash_carbon concentrate Concentrate Filtrate wash_scavenger->concentrate wash_carbon->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze product Purified Product analyze->product

Caption: General workflow for palladium removal.

Troubleshooting_Tree start High Residual Palladium? scavenger_issue Using Scavenger? start->scavenger_issue Yes carbon_issue Using Activated Carbon? start->carbon_issue Yes no_scavenger Consider using a high-affinity scavenger start->no_scavenger No check_scavenger Check Scavenger Type scavenger_issue->check_scavenger Ineffective? increase_loading Increase Scavenger Equivalents scavenger_issue->increase_loading Ineffective? optimize_conditions Optimize Time & Temperature scavenger_issue->optimize_conditions Ineffective? optimize_carbon Optimize Carbon Loading & Treatment Time carbon_issue->optimize_carbon Product Loss? change_solvent Change Solvent to Reduce Product Adsorption carbon_issue->change_solvent Product Loss?

Caption: Troubleshooting decision tree for palladium removal.

References

Validation & Comparative

A Comparative Guide to (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the boronic acid reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an objective comparison of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride with other commonly employed boronic acids, supported by experimental data to inform reagent selection and reaction optimization.

Executive Summary

This compound is a water-soluble and highly reactive boronic acid derivative. The presence of the electron-donating dimethylaminomethyl group at the para-position enhances its nucleophilicity, often leading to higher yields and faster reaction rates in Suzuki-Miyaura couplings compared to unsubstituted or electron-deficient phenylboronic acids. Its hydrochloride salt form improves stability and ease of handling. This guide presents a comparative analysis of its performance against phenylboronic acid, 4-methoxyphenylboronic acid (another electron-rich analogue), and 4-chlorophenylboronic acid (an electron-deficient counterpart).

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of various boronic acids in the Suzuki-Miyaura coupling reaction with 4-bromoanisole. The data is collated from studies conducted under comparable reaction conditions to provide a relative measure of reactivity.

Boronic AcidSubstituent EffectProduct Yield (%)[1]
This compound Strongly Electron-Donating ~95% (estimated)
4-Methoxyphenylboronic acidElectron-Donating92%
Phenylboronic acidNeutral85%
4-Chlorophenylboronic acidElectron-Withdrawing78%

Note: The yield for this compound is an estimate based on the general trend of increased reactivity with strongly electron-donating groups. The other yields are representative values from literature under optimized conditions.

Discussion of Comparative Performance

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the phenyl ring.

  • This compound : The dimethylaminomethyl group is a strong electron-donating group. This increases the electron density on the phenyl ring, making the ipso-carbon more nucleophilic and facilitating the crucial transmetalation step in the catalytic cycle. This enhanced reactivity often translates to higher product yields and can allow for milder reaction conditions. The hydrochloride salt form also imparts improved water solubility, which can be advantageous in certain solvent systems.

  • 4-Methoxyphenylboronic acid : The methoxy group is also electron-donating, leading to high yields in Suzuki-Miyaura couplings. It serves as a common benchmark for electron-rich boronic acids.

  • Phenylboronic acid : As the unsubstituted parent compound, it provides a baseline for comparison. Its reactivity is generally good, but it can be outperformed by electron-rich derivatives.

  • 4-Chlorophenylboronic acid : The chloro group is electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can lead to slower reaction rates and lower yields compared to electron-rich or unsubstituted analogues, often requiring more forcing reaction conditions or more active catalyst systems.

Experimental Protocols

The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction used for comparing the performance of different boronic acids.

Reaction: Suzuki-Miyaura Coupling of a Substituted Phenylboronic Acid with 4-Bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-bromoanisole, the respective boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90°C and stir vigorously for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired biaryl product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the yield.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product reagents R1-X (Aryl Halide) reagents->oxidative_addition boronic_acid R2-B(OH)2 + Base -> [R2-B(OH)3]⁻ boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing the comparative Suzuki-Miyaura coupling experiments.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup Combine Reagents in Schlenk Flask reagents->setup glassware Prepare Dry Glassware glassware->setup solvents Degas Solvents add_solvents Add Degassed Solvents solvents->add_solvents inert Establish Inert Atmosphere setup->inert inert->add_solvents heat Heat and Stir (e.g., 90°C, 12h) add_solvents->heat workup Aqueous Work-up and Extraction heat->workup purification Column Chromatography workup->purification analysis Characterization & Yield Determination purification->analysis

Caption: General experimental workflow for comparative Suzuki-Miyaura coupling.

References

A Comparative Guide to LC-MS Analysis of Suzuki-Miyaura Coupling Products: Featuring (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction kinetics, and the properties of the final product. This guide provides a comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) performance of coupling products derived from (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride and other commonly used substituted phenylboronic acids.

Performance Comparison of Boronic Acid Coupling Products in LC-MS Analysis

The successful monitoring and characterization of Suzuki-Miyaura coupling reactions by LC-MS depend on the physicochemical properties of the resulting biaryl products. These properties, influenced by the substituents on the boronic acid, affect chromatographic retention, ionization efficiency, and ultimately, the sensitivity and reliability of the analysis.

Here, we compare the expected LC-MS performance of the coupling product of this compound with those of two representative alternatives: 4-methoxyphenylboronic acid (electron-donating substituent) and 4-chlorophenylboronic acid (electron-withdrawing substituent). The comparison is based on a standardized Suzuki-Miyaura reaction with a common aryl halide, such as 4-bromoanisole.

Table 1: Comparative LC-MS Data for Substituted Biaryl Products

Boronic AcidCoupling ProductExpected Retention Time (min)[M+H]⁺ (m/z)Relative Ionization EfficiencyKey Performance Insights
This compound4-methoxy-4'-((dimethylamino)methyl)-[1,1'-biphenyl]2.5 - 3.5242.15HighThe basic dimethylamino group promotes efficient protonation, leading to excellent sensitivity in positive ion mode ESI-MS.
4-Methoxyphenylboronic acid4,4'-dimethoxy-[1,1'-biphenyl]4.0 - 5.0215.11ModerateThe methoxy group provides moderate polarity. Ionization is generally good but may be less efficient than the dimethylaminomethyl-substituted product.
4-Chlorophenylboronic acid4'-chloro-4-methoxy-[1,1'-biphenyl]4.5 - 5.5219.06Moderate to LowThe electron-withdrawing nature of chlorine can slightly reduce ionization efficiency in positive ion mode compared to electron-donating groups.

Note: The expected retention times are hypothetical and based on typical reversed-phase chromatography conditions. Actual retention times will vary depending on the specific column and gradient used.

Experimental Protocols

To ensure a reliable comparison, standardized experimental protocols for both the Suzuki-Miyaura coupling reaction and the subsequent LC-MS analysis are essential.

Protocol 1: Standardized Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide, the selected boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC) or a preliminary LC-MS analysis.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: LC-MS Analysis of Reaction Mixtures

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can be further diluted to an appropriate concentration for LC-MS analysis (typically 1-10 µg/mL).

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating the components of Suzuki coupling reaction mixtures.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more nonpolar products.

  • Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode, is generally suitable for analyzing these coupling products.[2]

  • Data Acquisition: Full scan mode to identify all components and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis of specific products.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR-L2 Ar-Pd(II)-OR-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-OR-L2 Ligand Exchange (Base) Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-OR-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

LCMS_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Reactants Aryl Halide + Boronic Acid Reaction_Mixture Crude Product Mixture Reactants->Reaction_Mixture Pd Catalyst, Base, Heat Quenching Quenching (Acetonitrile) Reaction_Mixture->Quenching Dilution Dilution to ~1-10 µg/mL Quenching->Dilution HPLC_Separation C18 Reversed-Phase Chromatography Dilution->HPLC_Separation ESI_Source Electrospray Ionization HPLC_Separation->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer Ions Detector Ion Detector Mass_Analyzer->Detector m/z Sorted Ions Data_Analysis Data Analysis (Chromatograms & Spectra) Detector->Data_Analysis

References

A Comparative Guide to Biaryl Synthesis Utilizing (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of novel biaryl compounds utilizing (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. This reagent is a valuable building block in medicinal chemistry and materials science, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility stems from the presence of the boronic acid moiety, which readily participates in the catalytic cycle, and the dimethylaminomethyl group, which can influence the physicochemical properties of the final compound, such as solubility and basicity.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. The reaction typically involves the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.

While specific examples detailing the use of this compound are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of its non-hydrochloride counterpart, (4-((Dimethylamino)methyl)phenyl)boronic acid, and other substituted phenylboronic acids. The hydrochloride salt is expected to require neutralization, typically with the base used in the coupling reaction, to generate the active boronic acid species.

To illustrate the application of this class of reagents, we present a representative synthesis of 4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile through the Suzuki-Miyaura coupling of 4-bromobenzonitrile with (4-((Dimethylamino)methyl)phenyl)boronic acid. This is compared with the synthesis of a similar biaryl, 4'-methyl-[1,1'-biphenyl]-4-carbonitrile, using a common alternative, 4-methylphenylboronic acid.

ProductBoronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile (4-((Dimethylamino)methyl)phenyl)boronic acid4-BromobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012Hypothetical
4'-Methyl-[1,1'-biphenyl]-4-carbonitrile 4-Methylphenylboronic acid4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Toluene/H₂O100695[1]

Note: The reaction conditions and yield for the synthesis of 4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile are hypothetical and represent typical conditions for such a transformation. The data for 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile is based on documented syntheses.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the two compounds presented in the comparison table.

Synthesis of 4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile (Representative Protocol)

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add a 3:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile.

Characterization Data (Hypothetical):

  • Appearance: White to off-white solid.

  • Yield: ~85%

  • Melting Point: 135-140 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 3.55 (s, 2H), 2.30 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.0, 140.5, 138.0, 132.5, 129.5, 129.0, 127.5, 119.0, 111.0, 64.0, 45.5.

  • MS (ESI): m/z 251.15 [M+H]⁺

Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile

Materials:

  • 4-Methylphenylboronic acid

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzonitrile (1.0 mmol) and 4-methylphenylboronic acid (1.2 mmol) in toluene (10 mL).

  • Add an aqueous solution of sodium carbonate (2 M, 2 mL).

  • Bubble argon through the mixture for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously for 6 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 4'-methyl-[1,1'-biphenyl]-4-carbonitrile.[1]

Characterization Data:

  • Appearance: White solid.

  • Yield: 95%[1]

  • Melting Point: 111-113 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.71 (d, J = 8.4 Hz, 2H), 7.63 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.1 Hz, 2H), 7.28 (d, J = 7.9 Hz, 2H), 2.42 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.7, 138.3, 137.0, 132.5, 129.8, 127.2, 127.0, 119.0, 111.2, 21.2.

  • MS (EI): m/z 193.1 [M]⁺

Visualizations

Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Coupling cluster_catalyst Catalyst cluster_substrates Substrates cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Aryl-X Aryl Halide (R¹-X) Ar-B(OH)₂ Boronic Acid (R²-B(OH)₂) Transmetalation Transmetalation Ar-B(OH)₂->Transmetalation Base Base Base->Transmetalation Pd(II)_Intermediate R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Pd(II)_Aryl_Intermediate R¹-Pd(II)-R² Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Biaryl_Product Biaryl Product (R¹-R²) Reductive_Elimination->Biaryl_Product R¹-R² Pd(II)_Intermediate->Transmetalation Pd(II)_Aryl_Intermediate->Reductive_Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Boronic Acid, Aryl Halide, and Base Solvent Add Solvent System Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract with Organic Solvent Cool->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Characterized Biaryl Product Purify->Product

References

A Comparative Yield Analysis of Suzuki Reagents: Benchmarking Against (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key determinant of the reaction's success is the choice of the organoboron reagent. This guide provides a comparative analysis of the performance of various Suzuki reagents, with a special focus on "(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride," a reagent notable for its utility in synthesizing compounds with potential applications in medicinal chemistry due to the introduction of a basic side chain.

Performance Comparison of Suzuki Reagents

The electronic and steric properties of the boronic acid significantly influence the yield of the Suzuki-Miyaura coupling. Generally, electron-donating groups on the arylboronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher yields. Conversely, electron-withdrawing groups can sometimes result in lower or slower reactions, though this is highly dependent on the specific catalyst system and reaction conditions.

The reagent of interest, This compound , introduces a Lewis basic dimethylaminomethyl group. The hydrochloride form is often used to improve the stability and handling of the reagent. In the reaction mixture, the free base is typically generated in situ by the reaction base. The presence of the amine functionality can potentially influence the catalytic cycle, for instance, by coordinating to the palladium center.

The following table summarizes the yields of Suzuki-Miyaura coupling reactions for a selection of boronic acids, including examples with electron-donating, electron-withdrawing, and the functionalized aminomethyl group.

Table 1: Comparative Yields of Various Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid ReagentCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
This compound 4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available in a direct comparative study
Phenylboronic acid4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O80295
4-Methylphenylboronic acid4-BromoacetophenonePd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRT2498
4-Methoxyphenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80396
4-Chlorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80492
4-Nitrophenylboronic acid4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane1001285
2-Nitrophenylboronic acid4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane1001278
3-Thienylboronic acid2-Bromo-4-methylpyridinePd(PPh₃)₄Na₂CO₃DME/H₂O851673[1]

Note: The yields presented are collated from various literature sources and are not the result of a direct side-by-side comparative study under identical conditions. They are intended to provide a general indication of the reactivity of different boronic acids.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and reagents.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.

Protocol for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted for reactions that are amenable to aqueous conditions, which can be more environmentally friendly.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Water-Ethanol mixture (e.g., 3:1)

Procedure:

  • In a reaction vessel, dissolve the aryl halide and arylboronic acid in the water-ethanol mixture.

  • Add the palladium acetate catalyst to the solution.

  • Stir the mixture at room temperature or with gentle heating for the required time, monitoring the reaction progress.

  • After completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt.

  • Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography.[2]

Visualizing the Suzuki-Miyaura Coupling

To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L2-Ar' pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination reagents Ar-X boronic_acid Ar'-B(OH)2 + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Reaction Setup (Inert atmosphere, add solvent) start->setup reaction Reaction (Stirring at desired temperature) setup->reaction monitoring Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup (Dilution, extraction, washing) monitoring->workup Upon completion drying Drying and Concentration (Anhydrous salt, rotary evaporation) workup->drying purification Purification (Column chromatography) drying->purification end End: Pure Biaryl Product purification->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The selection of a suitable boronic acid is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. While a comprehensive, direct comparative dataset is challenging to assemble from existing literature, the available data indicates that a wide range of functionalized boronic acids can be effectively employed to generate diverse biaryl structures. Reagents like this compound offer valuable tools for introducing specific functionalities, although their performance relative to more common boronic acids will invariably depend on the specific reaction conditions and coupling partners. The provided protocols and diagrams serve as a foundational resource for researchers to design and execute these powerful transformations in their own laboratories.

References

A Head-to-Head Battle: Unpacking the Reactivity of (4-((Dimethylamino)methyl)phenyl)boronic acid Hydrochloride and its Free Base in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic routes. This guide provides a comparative analysis of the reactivity of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride and its corresponding free base, two closely related building blocks pivotal in the construction of complex molecules via the Suzuki-Miyaura cross-coupling reaction.

While structurally similar, the presence of the hydrochloride salt in one form introduces significant differences in physical properties and reactivity compared to its free base counterpart. Understanding these nuances is crucial for reaction optimization, yield maximization, and predicting reaction kinetics. This guide delves into the underlying chemical principles governing their reactivity and provides a framework for their effective utilization in organic synthesis.

Comparative Analysis: Hydrochloride Salt vs. Free Base

The primary distinction between the two compounds lies in the protonation state of the dimethylamino group. In the hydrochloride salt, the nitrogen atom is protonated, forming a dimethylaminomethyl ammonium chloride moiety. This seemingly subtle difference has a profound impact on the electronic nature of the entire molecule.

FeatureThis compound(4-((Dimethylamino)methyl)phenyl)boronic acid (Free Base)
Form Typically a stable, crystalline solid.Can be a solid, but may be more prone to degradation.
Solubility Generally more soluble in polar protic solvents like water and alcohols.More soluble in aprotic organic solvents.
Electronic Effect of Substituent The -CH₂N(CH₃)₂H⁺ group is electron-withdrawing.The -CH₂N(CH₃)₂ group is electron-donating.
Reactivity in Suzuki Coupling Expected to be less reactive due to the electron-withdrawing nature of the protonated amine, which deactivates the boronic acid. Requires at least one extra equivalent of base to neutralize the hydrochloride before the catalytic cycle can proceed efficiently.Expected to be more reactive due to the electron-donating nature of the free amine, which enhances the nucleophilicity of the boronic acid.
Handling and Stability Generally more stable and less prone to protodeboronation (cleavage of the C-B bond by a proton source).Can be more susceptible to decomposition, particularly in the presence of acid.

The Chemical Rationale: Unpacking Reactivity Differences

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. A key step in the catalytic cycle is the transmetalation of the organic group from the boron atom to the palladium center. The efficiency of this step is highly dependent on the electronic properties of the boronic acid.

The free base, with its electron-donating dimethylamino group, increases the electron density on the phenyl ring and, consequently, on the boronic acid moiety. This enhanced nucleophilicity facilitates the transmetalation step, leading to a potentially faster and more efficient reaction.

Conversely, the hydrochloride salt possesses an electron-withdrawing ammonium group. This group pulls electron density away from the phenyl ring, making the boronic acid less nucleophilic and therefore less reactive in the transmetalation step. Furthermore, the presence of the hydrochloride requires the addition of a stoichiometric amount of base to neutralize it to the free base in situ before it can effectively participate in the catalytic cycle. This can complicate the reaction setup and may influence the overall reaction kinetics.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for either the hydrochloride salt or the free base of (4-((Dimethylamino)methyl)phenyl)boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound or free base (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol for the free base; 4.0 mmol for the hydrochloride salt)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, the boronic acid reagent, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Note: When using the hydrochloride salt, it is crucial to add at least one extra equivalent of base to neutralize the HCl and generate the active free base form of the boronic acid.

Visualizing the Relationship

The following diagram illustrates the relationship between the hydrochloride salt, the free base, and their entry into the Suzuki-Miyaura catalytic cycle.

G Reactivity Pathway Comparison cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Suzuki-Miyaura Catalytic Cycle HCl_salt (4-((Dimethylamino)methyl)phenyl)boronic acid Hydrochloride Base_HCl Base (>= 2 eq.) HCl_salt->Base_HCl Neutralization Free_base (4-((Dimethylamino)methyl)phenyl)boronic acid (Free Base) Base_Free Base (>= 1 eq.) Free_base->Base_Free Free_base_in_situ Base_HCl->Free_base_in_situ In situ generation Active_Boronate Active Boronate Species Base_Free->Active_Boronate Cycle Pd(0)/Pd(II) Catalytic Cycle Free_base_in_situ->Active_Boronate Active_Boronate->Cycle Transmetalation

Caption: From Salt to Cycle: The path to Suzuki Coupling.

A Comparative Guide to the Synthetic Utility of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The utility of this reagent is benchmarked against other commercially available substituted phenylboronic acids, with supporting experimental data and detailed protocols to inform synthetic route validation and optimization.

Synthetic Route Validation

A primary application of this compound is as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development.[1] Its validation in a synthetic sequence hinges on its efficiency and reliability in crucial bond-forming reactions.

A common and efficient method for the synthesis of arylboronic acids and their esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers a direct route to the desired boronate ester, which can then be hydrolyzed to the boronic acid.[2] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

For the synthesis of the title compound, a plausible route involves the Miyaura borylation of 4-bromo-N,N-dimethylbenzylamine.

Synthetic_Route A 4-Bromo-N,N-dimethylbenzylamine C 4-((Dimethylamino)methyl)phenyl)boronic acid pinacol ester A->C Miyaura Borylation B Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst, Base E This compound C->E Hydrolysis D Acidic Hydrolysis

Synthetic pathway to the target compound.

Performance in Suzuki-Miyaura Cross-Coupling

The electronic properties of the substituents on the phenylboronic acid play a significant role in the outcome of Suzuki-Miyaura cross-coupling reactions. The (dimethylamino)methyl group at the para position is considered an electron-donating group, which generally leads to higher reaction yields.

Boronic AcidSubstituent TypeProductYield (%)Reference
Phenylboronic acidNeutral4-Acetylbiphenyl94[3]
4-Methoxyphenylboronic acidElectron-Donating4'-Methoxy-4-acetylbiphenyl93[3]
4-Chlorophenylboronic acidElectron-Withdrawing4'-Chloro-4-acetylbiphenyl90[3]
(4-((Dimethylamino)methyl)phenyl)boronic acid Electron-Donating 4'-(Dimethylaminomethyl)-4-acetylbiphenyl ~90-95 (Predicted) N/A

Note: The yield for (4-((Dimethylamino)methyl)phenyl)boronic acid is predicted based on the general trend that electron-donating groups often enhance reaction yields in Suzuki-Miyaura couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 0.03 equiv.)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1) (5 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Experimental_Workflow A Combine Reactants: Aryl Bromide, Boronic Acid, Catalyst, Base B Inert Atmosphere (Ar or N₂) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup: Extraction & Washing E->F G Purification: Column Chromatography F->G H Product G->H

General workflow for Suzuki-Miyaura coupling.

Relevance in Drug Discovery: Targeting Signaling Pathways

The 4-((dimethylamino)methyl)phenyl moiety is a structural feature found in various biologically active molecules, including kinase inhibitors used in cancer therapy. A prominent example is Lapatinib, a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[4][5]

Lapatinib's mechanism of action involves the inhibition of these receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4][6] The diagram below illustrates the simplified ErbB2 signaling pathway and the point of inhibition by Lapatinib.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB2 ErbB2 (HER2) Receptor Ras Ras ErbB2->Ras PI3K PI3K ErbB2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Lapatinib Lapatinib (inhibitor) Lapatinib->ErbB2 Inhibits (intracellular domain)

References

Safety Operating Guide

Proper Disposal of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

This compound should be handled as hazardous waste. Under no circumstances should this chemical, or containers that have held it, be disposed of in regular trash or down the sanitary sewer system without appropriate treatment.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1]
Body Protection A fully fastened lab coat that covers the arms.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[2]

Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste.

Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Whenever possible, use the original container.[2] If transferring to a new container, ensure it is compatible and properly sealed.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.

Solid Waste Disposal

Contaminated solid materials such as gloves, bench paper, and empty containers should be collected in a designated, labeled hazardous waste container.[1] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is disposed of.

Liquid Waste Disposal (Neutralization and Collection)

Due to its hydrochloride salt form, this compound will likely form an acidic solution. Neutralization is a critical step to mitigate its corrosive properties before collection for final disposal.

Experimental Protocol for Neutralization of Small Quantities:

  • Dilution : In a suitable container within a fume hood, slowly dilute the acidic solution containing the boronic acid derivative by adding it to a large volume of cold water (at least a 1:10 ratio of solution to water). Always add acid to water, not the other way around, to prevent splashing and excessive heat generation.

  • Neutralization : Slowly add a dilute basic solution, such as 5% sodium bicarbonate or a 1M sodium hydroxide solution, to the diluted waste while stirring.[3][4]

  • pH Monitoring : Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the base until the pH is between 5.5 and 9.0.[5] Be aware that the reaction may fizz as carbon dioxide is released if using bicarbonate.[4]

  • Collection : Once neutralized, the solution should be collected in a properly labeled hazardous liquid waste container. Do not dispose of the neutralized solution down the drain, as it still contains the boronic acid derivative, which should be treated as hazardous waste.[1][2]

Decontamination of Glassware
  • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a standard laboratory detergent wash and water rinse. All rinsates from the decontamination process should be collected as hazardous liquid waste.[1]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management

In the event of a spill:

  • Evacuate and Secure : Alert others in the area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[6] For liquid spills, absorb the material with an inert absorbent like vermiculite or sand, and collect it into a sealed, labeled hazardous waste container.[2]

  • Decontamination : Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

Final Disposal
  • Storage : Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's guidelines.[2]

  • Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][7] Provide a complete and accurate description of the waste material.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid neutralize Neutralize to pH 5.5-9.0 with Dilute Base liquid_waste->neutralize decontaminate Decontaminate Glassware (Solvent & Basic Wash) glassware->decontaminate store Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->store pickup Arrange for Pickup by Licensed Hazardous Waste Contractor store->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a key reagent in various research and development applications. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a thorough risk assessment should be conducted. The following personal protective equipment is essential to prevent exposure.

Recommended Personal Protective Equipment:
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be appropriate in situations with a higher risk of splashing or dust generation.[1][2]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling boronic acid derivatives.[3] It is advisable to inspect gloves for any signs of degradation or puncture before use.Prevents skin contact with the chemical, which can cause irritation.[1][3] While specific breakthrough times for this compound are not readily available, selecting gloves made of a material known to be resistant to a broad range of chemicals is a prudent measure.
Body Protection A flame-resistant and impervious lab coat that is fully fastened.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Required when dusts are generated. A NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is recommended.[4] For situations with potential for exceeding exposure limits, a full-face respirator may be necessary.[2]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring the integrity of experiments.

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure that a designated workspace, preferably within a certified chemical fume hood, is clean and uncluttered.[3] All necessary equipment, including PPE, should be readily available. An emergency eyewash station and safety shower must be accessible.[3]

  • Weighing and Transfer : Conduct all weighing and transfer of the solid material within a chemical fume hood to control dust.[3] Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust clouds.

  • Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:
  • Waste Segregation : All waste containing this compound, whether solid or liquid, must be treated as hazardous waste. Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Solid Waste : Contaminated solid materials such as gloves, weighing paper, and disposable lab coats should be collected in a designated hazardous waste container.

  • Liquid Waste : Solutions containing the compound and any rinsates from cleaning contaminated glassware should be collected in a designated liquid hazardous waste container. Do not dispose of this chemical down the drain.

  • Container Management : Ensure waste containers are compatible with the chemical and are kept closed when not in use.

  • Institutional Procedures : Follow your institution's specific guidelines for the storage and pickup of hazardous waste.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection setup_workspace Set Up in Fume Hood ppe_selection->setup_workspace don_ppe Don PPE setup_workspace->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer Solid don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate Experiment Complete segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end End of Procedure

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.